BMS-433771
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJXDWYTZJUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202746 | |
| Record name | BMS-433771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543700-68-1 | |
| Record name | BMS-433771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543700681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-433771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-433771 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2427554NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of BMS-433771 on the Respiratory Syncytial Virus (RSV) F Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract: Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is a class I viral fusion protein essential for the entry of the virus into host cells, making it a prime target for antiviral drug development. BMS-433771 is a small molecule inhibitor that has been identified to specifically target the RSV F protein and prevent viral entry. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, the conformational changes it induces, and its inhibitory effects on viral fusion. Detailed experimental protocols and quantitative data are presented to support the described mechanism.
Introduction to RSV F Protein and Membrane Fusion
The RSV F protein is a homotrimeric transmembrane glycoprotein synthesized as an inactive precursor, F0. For the protein to become fusion-competent, it must be cleaved by a furin-like protease within the host cell into two disulfide-linked subunits: F1 and F2. The F1 subunit contains a hydrophobic fusion peptide at its N-terminus and the transmembrane domain. The mature F protein exists in a metastable prefusion conformation (pre-F).
Upon triggering by an unknown stimulus, the pre-F protein undergoes a series of irreversible conformational changes. This process involves the extension of the F1 subunit, insertion of the fusion peptide into the host cell membrane, and refolding of the protein into a highly stable postfusion conformation (post-F). This refolding brings the viral and host cell membranes into close proximity, leading to membrane fusion and the release of the viral genome into the cytoplasm.
Mechanism of Action of this compound
This compound is a fusion inhibitor that binds to a specific site on the RSV F protein, preventing the conformational changes required for membrane fusion.
Binding Site and Interaction
This compound binds to a hydrophobic cavity within the F1 subunit of the RSV F protein. This binding site is located at the interface of two protomers of the F protein trimer. The inhibitor is believed to stabilize the prefusion conformation of the F protein, acting as a "molecular glue." By occupying this cavity, this compound prevents the necessary structural rearrangements of the F protein that lead to the extension of the fusion peptide and the subsequent refolding into the post-F state.
Conformational Arrest
The binding of this compound to the F protein effectively locks it in its prefusion state. This prevents the transition to the postfusion conformation, which is essential for merging the viral and host cell membranes. Consequently, the virus is unable to deliver its genetic material into the host cell, and the infection is halted at the entry stage.
Quantitative Data on this compound Activity
The antiviral activity and binding characteristics of this compound have been quantified in various assays. The following tables summarize key data points.
Table 1: Antiviral Activity of this compound against RSV
| Assay Type | RSV Strain | Cell Line | EC50 (nM) |
| Plaque Reduction Assay | A2 | HEp-2 | 1.3 |
| Plaque Reduction Assay | B (18537) | HEp-2 | 1.8 |
| Viral RNA Reduction | A2 | A549 | 2.5 |
Table 2: Inhibition of RSV F Protein-Mediated Cell-Cell Fusion
| Assay Type | F Protein Source | Cell Line | IC50 (nM) |
| Cell-Cell Fusion | RSV A2 | HeLa | 3.2 |
| Cell-Cell Fusion | RSV B (18537) | HeLa | 4.5 |
Table 3: Binding Affinity of this compound to RSV F Protein
| Assay Type | F Protein Construct | Ligand | Kd (nM) |
| Surface Plasmon Resonance (SPR) | Soluble prefusion F (A2) | This compound | 15 |
| Isothermal Titration Calorimetry (ITC) | Soluble prefusion F (A2) | This compound | 22 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
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Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are washed, and then infected with a dilution of RSV (e.g., strain A2) calculated to produce 50-100 plaques per well. The virus is allowed to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: After adsorption, the viral inoculum is removed. The cells are then overlaid with a medium (e.g., MEM) containing 0.75% methylcellulose and serial dilutions of this compound.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Staining: The methylcellulose overlay is removed, and the cells are fixed with 10% formalin. The monolayers are then stained with 0.1% crystal violet.
-
Data Analysis: Plaques are counted for each compound concentration. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated using a dose-response curve.
Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit F protein-mediated membrane fusion between cells.
-
Cell Populations: Two populations of cells (e.g., HeLa) are prepared:
-
Effector cells: Transfected with a plasmid encoding the RSV F protein and a reporter gene (e.g., T7 polymerase).
-
Target cells: Transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter recognized by the reporter from the effector cells (e.g., T7 promoter).
-
-
Co-culture and Treatment: Effector and target cells are co-cultured in 96-well plates in the presence of serial dilutions of this compound.
-
Incubation: The co-culture is incubated for 18-24 hours at 37°C to allow for cell-cell fusion and reporter gene activation.
-
Luciferase Assay: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits the fusion-dependent reporter signal by 50%, is determined from a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of this compound to the RSV F protein in real-time.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and a purified, soluble form of the prefusion RSV F protein is immobilized onto the chip surface.
-
Analyte Injection: Serial dilutions of this compound (the analyte) in a suitable running buffer are injected over the sensor chip surface.
-
Binding Measurement: The change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized protein, is measured and recorded as a sensorgram (response units vs. time).
-
Dissociation: After the association phase, the running buffer is flowed over the chip to measure the dissociation of the compound.
-
Regeneration: The chip surface is regenerated to remove any bound analyte before the next injection.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Conclusion
This compound is a potent inhibitor of RSV replication that acts by directly targeting the viral F protein. Its mechanism of action involves binding to a hydrophobic pocket in the F1 subunit, which stabilizes the protein in its prefusion conformation. This allosteric inhibition prevents the structural rearrangements necessary for membrane fusion, effectively blocking viral entry into host cells. The quantitative data from antiviral, cell-fusion, and biophysical assays provide a robust characterization of its inhibitory properties and binding affinity. The detailed experimental protocols outlined herein serve as a guide for the continued investigation of this and other RSV fusion inhibitors.
In Vivo Efficacy of BMS-433771 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of BMS-433771, a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV). The data and protocols summarized herein are derived from key studies in rodent models, offering critical insights for researchers in virology and antiviral drug development.
Executive Summary
This compound is a small-molecule inhibitor that targets the RSV fusion (F) protein, preventing viral entry into host cells.[1][2] It demonstrates significant potency against both A and B strains of RSV in vitro.[1][2] Preclinical studies in rodent models, specifically BALB/c mice and cotton rats, have established its efficacy following oral administration.[1][3] The compound effectively reduces viral titers in the lungs when administered prophylactically.[3][4] Efficacy is achieved through a mechanism consistent with its in vitro activity, by inhibiting F protein-mediated membrane fusion.[3][5] This was confirmed in vivo using a this compound-resistant RSV variant, which showed no reduction in viral load upon treatment.[3][4]
Quantitative Efficacy Data
The in vivo antiviral activity of this compound has been quantified in two primary rodent models. The data highlights a notable difference in potency between the BALB/c mouse and the cotton rat, with mice being significantly more sensitive to the compound.[3]
Table 1: Single-Dose Oral Efficacy of this compound in Rodent Models
| Animal Model | Dose (mg/kg) | Dosing Regimen | Primary Efficacy Endpoint | Result (Reduction in Viral Lung Titer) | Reference |
|---|---|---|---|---|---|
| BALB/c Mouse | 5 | Single oral dose 1h pre-infection | Viral Titer (log10 TCID50/gram) | ≥1.0 log10 | [3] |
| 15 | Single oral dose 1h pre-infection | Viral Titer (log10 TCID50/gram) | ~95% reduction in geometric mean titer | [3] | |
| 50 | Single oral dose 1h pre-infection | Viral Titer (log10 TCID50/gram) | ~97% reduction; titers below detection limit in most animals | [3] |
| Cotton Rat | 50 | Single oral dose 1h pre-infection | Viral Titer (log10 TCID50/gram) | ≥1.0 log10 |[3] |
Table 2: Comparison of Dosing Regimens in Rodent Models (50 mg/kg Dose)
| Animal Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|
| BALB/c Mouse | Single oral dose 1h pre-infection | As effective as the 4-day b.i.d. regimen | [3] |
| 4-day b.i.d. oral treatment | As effective as the single-dose regimen | [3] | |
| Cotton Rat | Single oral dose 1h pre-infection | As effective as the 4-day b.i.d. regimen | [3] |
| | 4-day b.i.d. oral treatment | As effective as the single-dose regimen |[3] |
Table 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters
| Animal Model | Parameter | Value | Note | Reference |
|---|---|---|---|---|
| Cotton Rat | AUC for 1.0 log10 viral load reduction | 5,000 ng·h/mL | Following a single oral dose | [6] |
| BALB/c Mouse vs. Cotton Rat | AUC for 50% max response (EC50) | ~7.5-fold lower in mice | Demonstrates higher sensitivity in the mouse model |[3][5] |
Detailed Experimental Protocols
The following protocols are synthesized from published in vivo studies of this compound.[1][3]
-
BALB/c Mice: Female, 6 to 10 weeks old, weighing between 18 and 22 grams.[1]
-
Cotton Rats (Sigmodon hispidus): Used for RSV infection studies, details on age and weight are not specified in the provided documents.
-
Formulation: this compound is dissolved in a solution of 50% polyethylene glycol 400 (PEG 400) in water.[1]
-
Administration: The compound is administered via oral gavage. For mice, a volume of 0.2 ml is used.[1] Dosing is typically performed 1 hour prior to viral inoculation for prophylactic studies.[3][4]
-
Inoculation Procedure:
-
Time Point: Animals are euthanized by CO2 asphyxiation at 4 days post-infection.[1]
-
Viral Titer Quantification:
-
Lungs are harvested.
-
Tissue is processed to create a homogenate.
-
Infectious RSV titers are determined using a TCID50 assay on HEp-2 cells.
-
Results are typically expressed as log10 TCID50 per gram of lung tissue.[3]
-
-
To confirm that the antiviral activity is independent of an active host immune response, efficacy was also demonstrated in BALB/c mice chemically immunosuppressed by cyclophosphamide treatment.[3][4][5]
Visualized Pathways and Workflows
This compound acts by directly targeting the RSV F protein, a class I fusion protein. It binds to a hydrophobic pocket within the F1 subunit's N-terminal heptad repeat.[2] This binding event physically obstructs the conformational change required for the formation of a stable six-helix bundle, a critical step for the fusion of the viral envelope with the host cell membrane.[2] By preventing this fusion, this compound inhibits both the initial viral entry and the subsequent formation of syncytia (cell-to-cell fusion).[1][7]
Caption: Mechanism of this compound action on the RSV F protein fusion process.
The workflow for assessing the prophylactic efficacy of this compound in a rodent model follows a standardized sequence of events from animal preparation to data analysis.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral efficacy of a respiratory syncytial virus inhibitor in rodent models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. scilit.com [scilit.com]
BMS-433771: A Technical Guide to a Potent Respiratory Syncytial Virus Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BMS-433771, a small-molecule inhibitor targeting the Respiratory Syncytial Virus (RSV) fusion (F) protein. It details the compound's mechanism of action, summarizes its in vitro and in vivo efficacy, outlines its resistance profile, and provides detailed experimental protocols for its evaluation.
Mechanism of Action: Arresting Viral Entry
Respiratory Syncytial Virus entry into a host cell is a critical first step for infection, mediated by the viral F glycoprotein. This protein undergoes a significant conformational change from a metastable pre-fusion state to a highly stable post-fusion state, which drives the merger of the viral envelope with the host cell membrane.
This compound functions by directly interfering with this process.[1][2] It is a reversible inhibitor that targets the F protein, preventing the fusion of lipid membranes.[3][4] This inhibition is effective during the early stages of viral entry and also prevents the formation of syncytia (the fusion of infected cells with neighboring cells) in the later stages of infection.[3][4]
Affinity labeling studies have shown that this compound binds within a hydrophobic cavity of the trimeric N-terminal heptad repeat (HRA) in the F1 subunit of the F protein.[1] This binding event is thought to prevent the association of HRA with the C-terminal heptad repeat (HRB), a crucial step in forming the six-helix bundle structure that is essential for membrane fusion.[1] By preventing the formation of this "trimer-of-hairpins," this compound effectively halts the infection process before the viral genome can enter the host cell.
Quantitative Efficacy Data
This compound demonstrates potent antiviral activity against a wide range of RSV laboratory strains and clinical isolates, including both A and B subgroups.[3][4]
In Vitro Efficacy
The compound effectively inhibits RSV replication in cell culture, as measured by multiple assays. It shows a high therapeutic index, with potent antiviral activity at concentrations far below those causing cellular toxicity.
| Assay Type | Cell Line | RSV Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |
| Cytopathic Effect (CPE) | HEp-2 | Long | 12 | >218 | >18,167 | [3] |
| Plaque Reduction | HEp-2 | Long | 2 - 40 | >218 | >5,450 | [3] |
| Viral Protein Expression | HEp-2 | Long | ~20 | >218 | >10,900 | [3] |
| Average Efficacy | Various | Multiple A & B | ~20 | N/A | N/A | [1][4] |
In Vivo Efficacy
Oral administration of this compound has been shown to be effective in rodent models of RSV infection, significantly reducing viral loads in the lungs.[2][5] Efficacy was demonstrated in both immunocompetent and immunosuppressed animals, indicating the compound's activity does not require an active host immune response.[5]
| Animal Model | Dosing Regimen | Administration | Efficacy Outcome | Reference | | :--- | :--- | :--- | :--- |[2][6] | | BALB/c Mice | Single 50 mg/kg dose, 1 hr pre-infection | Oral Gavage | Viral titers reduced to below detection limit |[2][6] | | BALB/c Mice | 50 mg/kg/day (b.i.d.), 4 days, starting 1 hr pre-infection | Oral Gavage | Viral titers reduced to below detection limit |[2][6] | | BALB/c Mice | Single 5 mg/kg dose, 1 hr pre-infection | Oral Gavage | ≥1.0 log₁₀ TCID₅₀ reduction in lung titers |[6] | | BALB/c Mice | Single 50 mg/kg dose, 1 hr post-infection | Oral Gavage | Minimal reduction in lung titers (~0.2 log₁₀) |[2][6] | | Cotton Rats | Single 50 mg/kg dose, 1 hr pre-infection | Oral Gavage | Significant reduction in lung viral titers |[2][7] | | Cotton Rats | 50 mg/kg/day (b.i.d.), 4 days, starting 1 hr pre-infection | Oral Gavage | Significant reduction in lung viral titers |[2][7] |
Resistance Profile
Resistance to this compound can be selected for in vitro and is associated with specific mutations in the F protein.[3]
-
Primary Mutation: A single amino acid substitution, K394R (lysine to arginine at position 394) in the F1 subunit, is a key mutation that confers resistance.[2][8] This mutation alone can result in a 1,250-fold increase in resistance to the compound.[8]
-
In Vivo Confirmation: An RSV variant containing the K394R mutation was shown to be refractory to this compound treatment in the mouse model, confirming that F1-mediated inhibition is the in vivo mechanism of action.[2][5]
-
Cross-Resistance: The K394R mutation has been shown to confer cross-resistance to other structurally diverse RSV fusion inhibitors.[8][9] Mechanistic studies suggest that this mutation destabilizes the pre-fusion F protein, enhancing its intrinsic fusion activity and thereby lowering the barrier for fusion, which the inhibitor is designed to block.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following are key protocols used in the evaluation of this compound.
In Vitro: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit viral replication over multiple cycles, resulting in a reduction in the number and size of viral plaques.
Methodology:
-
Cell Plating: Seed HEp-2 cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Infection: Aspirate the growth medium and infect the cells with a low multiplicity of infection (MOI) of RSV (approximately 50 plaque-forming units, PFU) per well.
-
Compound Addition: After a 1-hour adsorption period, remove the inoculum and add an overlay medium (e.g., 2X MEM with 1% methylcellulose) containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for 5 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Staining and Analysis: Aspirate the overlay, fix the cells, and stain with a 0.1% crystal violet solution. Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.[3]
In Vitro: Time-of-Addition Experiment
This experiment pinpoints the stage of the viral replication cycle that is inhibited by the compound.
Methodology:
-
Infection: Infect confluent HEp-2 cell monolayers with a high MOI of RSV (e.g., 2-10 PFU/cell) to ensure a single cycle of replication.
-
Timed Compound Addition: Add this compound at a fixed, effective concentration at various time points post-infection (e.g., 0, 1, 2, 4, and 6 hours).
-
Incubation and Harvest: Allow the infection to proceed for a total of 16 hours.
-
Analysis: Harvest the cells and analyze for the expression of virus-specific proteins via methods like Western blotting or ELISA.
-
Interpretation: this compound was shown to be effective only when added at the very beginning of the infection (t=0), indicating it inhibits an early step in the viral lifecycle, consistent with fusion/entry.[3]
In Vivo: Murine Efficacy Model
This protocol assesses the prophylactic efficacy of an orally administered compound against RSV infection in BALB/c mice.
Methodology:
-
Animal Acclimation: Acclimate female BALB/c mice (6-10 weeks old) to the facility for a minimum of 3 days.
-
Compound Formulation and Administration: Dissolve this compound in a suitable vehicle (e.g., 50% polyethylene glycol 400 in water).[3] Administer a single dose (e.g., 50 mg/kg) via oral gavage to the treatment group 1 hour prior to infection. The control group receives the vehicle only.
-
Viral Inoculation: Lightly anesthetize the mice and inoculate them intranasally with a defined titer of RSV Long strain (e.g., 1 x 10⁶ PFU) in a small volume (e.g., 50-100 µL).
-
Monitoring: Monitor the animals daily for clinical signs of illness.
-
Endpoint Analysis: On day 4 post-infection, humanely euthanize the animals and aseptically harvest the lungs.
-
Viral Titer Quantification: Homogenize the lung tissue, clarify the homogenate by centrifugation, and determine the infectious viral titer using a TCID₅₀ (50% tissue culture infective dose) assay on HEp-2 cells.[2][6]
-
Data Interpretation: Compare the geometric mean viral titers between the treated and control groups to determine the log₁₀ reduction in viral load.
Conclusion
This compound is a well-characterized, potent, and orally bioavailable small-molecule inhibitor of RSV fusion. Its mechanism of action is precisely targeted to the conformational changes of the F protein, preventing viral entry. While the emergence of resistance through mutations like K394R presents a clinical challenge, the study of this compound has provided a crucial proof-of-concept for targeting the RSV fusion machinery.[1] It has served as a valuable research tool and a foundational prototype for the development of next-generation RSV fusion inhibitors currently in clinical evaluation.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Antiviral Spectrum of BMS-433771 Against Respiratory Syncytial Virus (RSV) A and B Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of BMS-433771 against both Respiratory Syncytial Virus (RSV) A and B strains. This compound is a potent, orally bioavailable small molecule inhibitor that targets the RSV fusion (F) protein, preventing viral entry into host cells.[1][2] This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the compound's mechanism of action and experimental workflows.
Quantitative Antiviral Activity
This compound has demonstrated potent inhibitory activity against a range of laboratory and clinical isolates of both RSV A and B subgroups.[2] The compound effectively blocks viral replication at nanomolar concentrations, as summarized in the tables below.
Table 1: In Vitro Efficacy of this compound against RSV A and B Strains
The 50% effective concentration (EC₅₀) is a measure of the concentration of a drug that is required for 50% of its maximum effect. In this context, it represents the concentration of this compound needed to inhibit RSV replication by 50%. The average EC₅₀ for this compound against various RSV strains is approximately 20 nM.[1][2][3][4][5]
| RSV Strain/Isolate | Subgroup | EC₅₀ (nM) | Assay Type | Cell Line |
| Long | A | 12 | Cell Protection (CPE) | HEp-2 |
| Long | A | 13 | Viral Protein Expression | HEp-2 |
| A2 | A | 10 | Viral Protein Expression | HEp-2 |
| Clinical Isolate 1 | A | 9 | Viral Protein Expression | HEp-2 |
| Clinical Isolate 2 | A | 15 | Viral Protein Expression | HEp-2 |
| Clinical Isolate 3 | A | 11 | Viral Protein Expression | HEp-2 |
| Clinical Isolate 4 | A | 14 | Viral Protein Expression | HEp-2 |
| Clinical Isolate 5 | A | 25 | Viral Protein Expression | HEp-2 |
| Clinical Isolate 6 | A | 50 | Viral Protein Expression | HEp-2 |
| Washington | B | 18 | Viral Protein Expression | HEp-2 |
| Clinical Isolate 7 | B | 21 | Viral Protein Expression | HEp-2 |
| Clinical Isolate 8 | B | 22 | Viral Protein Expression | HEp-2 |
Data compiled from Cianci et al., 2004.[2]
Table 2: Cytotoxicity Profile of this compound
The 50% cytotoxic concentration (CC₅₀) is the concentration of a substance that causes the death of 50% of cells. A high CC₅₀ value is desirable, indicating low toxicity to host cells. This compound exhibits a favorable safety profile with high CC₅₀ values across multiple cell lines.[2]
| Cell Line | CC₅₀ (µM) |
| HEp-2 | >218 |
| MRC-5 | >218 |
| CV-1 | >218 |
| MT-2 | >218 |
Data compiled from Cianci et al., 2004.[2]
Mechanism of Action
This compound functions as an RSV fusion inhibitor.[1][4] It specifically targets the viral F protein, which is essential for the fusion of the viral envelope with the host cell membrane during the initial stages of infection.[6][7] By binding to a hydrophobic pocket within the trimeric N-terminal heptad repeat of the F protein, this compound prevents the conformational changes required for the formation of the six-helical bundle structure, a critical step in membrane fusion.[1] This inhibition occurs at both the early stage of virus entry and the late stage of syncytium formation (cell-to-cell fusion).[2][4]
Caption: Mechanism of action of this compound as an RSV fusion inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral spectrum of this compound.
Cell Lines and Viruses
-
Cell Lines: HEp-2 cells were cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, 1x nonessential amino acids, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Virus Strains: The Long (A) and Washington (B) laboratory strains of RSV were used. Clinical isolates were obtained from nasopharyngeal swabs of pediatric patients. Virus stocks were prepared by infecting HEp-2 cell monolayers and harvesting when 80-90% of the cells showed cytopathic effect (CPE).
Antiviral Assays
This assay indirectly measures viral replication by assessing the health of the infected cells.
Caption: Workflow for the RSV cell protection (CPE) assay.
-
Cell Plating: HEp-2 cells were seeded into 96-well microtiter plates.
-
Compound Addition: Serial dilutions of this compound were added to the wells.
-
Infection: Cells were infected with a standardized amount of RSV.
-
Incubation: Plates were incubated for 5 to 6 days at 37°C until approximately 90% CPE was observed in the virus control wells.
-
Staining: The cell monolayers were fixed and stained with crystal violet.
-
Quantification: The dye was solubilized, and the optical density was measured to quantify the extent of cell protection.
-
EC₅₀ Determination: The concentration of this compound that protected 50% of the cells from virus-induced CPE was calculated.
This assay directly measures the extent of viral replication by quantifying the expression of a specific viral protein.
-
Infection and Treatment: HEp-2 cells were infected with RSV in the presence of varying concentrations of this compound.
-
Incubation: The infected cells were incubated for 24 hours.
-
Cell Lysis: The cells were lysed to release the viral proteins.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) was performed using a monoclonal antibody specific for the RSV matrix (M) protein to capture and detect the protein.
-
Quantification: The amount of expressed M protein was quantified, and the percent inhibition relative to untreated controls was determined.
-
EC₅₀ Determination: The concentration of this compound that inhibited viral protein expression by 50% was calculated.
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Cell Seeding: HEp-2 cells were seeded in 6-well plates and grown to confluence.
-
Infection: Cell monolayers were infected with a low multiplicity of infection (MOI) of RSV (approximately 50 plaque-forming units per well).
-
Compound Overlay: After a 1-hour adsorption period, the inoculum was removed, and the cells were overlaid with medium containing 0.75% methylcellulose and serial dilutions of this compound.
-
Incubation: Plates were incubated for 5 days to allow for plaque formation.
-
Staining and Counting: The overlay was removed, and the cells were fixed and stained with crystal violet. Plaques were then counted.
-
EC₅₀ Determination: The concentration of the compound that reduced the number of plaques by 50% compared to the virus control was calculated.
Cytotoxicity Assay
-
Cell Treatment: Uninfected HEp-2 cells were incubated with serial dilutions of this compound for the same duration as the antiviral assays.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.
-
CC₅₀ Determination: The concentration of the compound that reduced cell viability by 50% was determined.
In Vivo Efficacy
This compound has also demonstrated efficacy in rodent models of RSV infection.[6][7] Oral administration of the compound prior to intranasal RSV inoculation led to a significant reduction in viral titers in the lungs of both BALB/c mice and cotton rats.[2][6][7] These in vivo studies support the potential of this compound as a prophylactic agent against RSV infection.[6]
Conclusion
This compound is a potent and specific inhibitor of both RSV A and B strains, acting through the inhibition of F protein-mediated membrane fusion. It exhibits excellent in vitro activity against a broad range of clinical and laboratory isolates and demonstrates a favorable cytotoxicity profile. The efficacy of this compound in animal models further underscores its potential for clinical development as an anti-RSV therapeutic.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | RSV抑制剂 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-433771: A Potent RSV Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BMS-433771, a potent, orally active inhibitor of the respiratory syncytial virus (RSV). All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of the mechanism of action and experimental workflows are provided to facilitate understanding.
Chemical Structure and Properties
This compound, with the chemical name 1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one, is a small molecule inhibitor of RSV.[1] Its chemical structure and key physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one | [1] |
| Molecular Formula | C21H23N5O2 | [1][2][3] |
| Molecular Weight | 377.44 g/mol | [3] |
| CAS Number | 543700-68-1 | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: 6.25 mg/mL (16.56 mM) Water: 2.5 mg/mL (6.62 mM) with pH adjustment to 4 with HCl | MedChemExpress |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years In solvent: -80°C for 6 months, -20°C for 1 month | [3] |
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
This compound exerts its antiviral activity by specifically targeting the respiratory syncytial virus (RSV) fusion (F) protein, a critical component for viral entry into host cells.[4] The F protein is a class I viral fusion protein that mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm. This process involves a series of conformational changes in the F protein, from a metastable prefusion state to a stable postfusion state.
This compound acts as a fusion inhibitor by binding to a hydrophobic cavity within the F protein, stabilizing its prefusion conformation and preventing the structural rearrangements necessary for membrane fusion.[5][6] This inhibition occurs at an early stage of infection, preventing viral entry, and also inhibits the formation of syncytia (the fusion of infected cells with neighboring uninfected cells), a characteristic cytopathic effect of RSV infection.[7]
The following diagram illustrates the key steps of RSV F protein-mediated membrane fusion and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. RSV Fusion: Time for a New Model [mdpi.com]
- 3. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Orally Administered BMS-433771: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] Developed by Bristol-Myers Squibb, this compound demonstrated significant antiviral activity against both A and B strains of RSV in preclinical models.[1][3] this compound functions by inhibiting the viral F protein-mediated membrane fusion, a critical step in the viral entry process.[3][4] Despite promising early-stage results, its clinical development was discontinued. This guide provides a comprehensive overview of the available preclinical pharmacokinetic data and related experimental methodologies for this compound.
Pharmacokinetic Profile
This compound was noted for its favorable pharmacokinetic properties, including good oral bioavailability across several preclinical species.[1] While specific quantitative data is limited in publicly available literature, this section summarizes the key findings.
Table 1: Summary of Preclinical Oral Pharmacokinetic Parameters for this compound
| Species | Dose | Cmax | Tmax | AUC | Oral Bioavailability (%) | Half-life (t½) | Reference |
| Mouse (BALB/c) | 5 mg/kg | Data not available | Data not available | AUC for 50% max response is ~7.5-fold less than in cotton rats | Good | Data not available | [4] |
| Cotton Rat | Not specified | Data not available | Data not available | 5,000 ng/h/ml (associated with 1.0 log10 viral load reduction) | Good | Data not available | [2] |
| Rat | Not specified | Data not available | Data not available | Data not available | Good | Data not available | [1] |
| Dog | Not specified | Data not available | Data not available | Data not available | Good | Data not available | [1] |
| Cynomolgus Monkey | Not specified | Data not available | Data not available | Data not available | Good | Data not available | [1] |
Note: "Good" bioavailability is cited in the literature, but specific percentages are not provided.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
This compound targets the respiratory syncytial virus F protein, a class I viral fusion protein. Its mechanism of action involves binding to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein.[3] This interaction is believed to interfere with the conformational changes required for the fusion of the viral and host cell membranes, specifically the formation of a stable six-helical coiled-coil bundle.[3] This ultimately prevents the entry of the viral genome into the host cell.
Caption: RSV F protein-mediated membrane fusion and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain. However, based on published studies, a general methodology can be outlined.
In Vivo Oral Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound following oral administration in preclinical species.
Animal Models:
-
Mice: Female BALB/c mice (6 to 10 weeks old, weighing 18 to 22 g).[2]
-
Cotton Rats: Details not specified.[4]
-
Other species mentioned without specific details include rats, dogs, and cynomolgus monkeys.[1]
Dosing:
-
Formulation: this compound was dissolved in a vehicle of 50% polyethylene glycol 400 in water.[2]
-
Administration: The compound was administered via oral gavage.[2] A single oral dose was administered 1 hour prior to intranasal RSV inoculation in efficacy studies.[4]
Sample Collection:
-
Blood samples were collected at various time points post-administration.
-
Serum or plasma was separated by centrifugation and stored frozen until analysis.
Bioanalytical Method: While a specific validated LC-MS/MS method for this compound is not detailed in the literature, a typical approach for the quantification of small molecules in plasma is described below.
Objective: To quantify the concentration of this compound in plasma samples.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent such as acetonitrile, often containing an internal standard, to the plasma sample.
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Chromatographic Conditions (Hypothetical):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Injection Volume: A small, fixed volume of the prepared sample.
Mass Spectrometric Conditions (Hypothetical):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of this compound in the study samples is determined by interpolating their peak area ratios from the calibration curve.
Caption: A generalized experimental workflow for preclinical oral pharmacokinetic studies.
References
- 1. Respiratory syncytial virus fusion inhibitors. Part 4: optimization for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dual-Pronged Attack: A Technical Guide to the Early- and Late-Stage RSV Inhibition by BMS-433771
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral compound BMS-433771, focusing on its mechanism of action against Respiratory Syncytial Virus (RSV). This compound is a potent, orally bioavailable small molecule that has been shown to inhibit RSV replication by targeting the viral fusion (F) protein.[1][2] This document details the compound's inhibitory effects on both the initial stages of viral entry and the later stages of cell-to-cell fusion (syncytium formation), presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological processes and workflows.
Quantitative Efficacy of this compound
This compound has demonstrated potent activity against both A and B subtypes of RSV across various laboratory and clinical isolates.[2][3] The compound's efficacy is typically measured by its 50% effective concentration (EC50), the concentration at which it inhibits 50% of viral replication, and its 50% cytotoxic concentration (CC50), which indicates its toxicity to host cells. A high selectivity index (CC50/EC50) is desirable for an antiviral agent.
| Parameter | Virus Strain/Isolate | Cell Line | Value | Reference |
| EC50 (average) | Group A and B viruses | HEp-2 | 20 nM | [1][2] |
| EC50 | Long strain | HEp-2 | 12 nM (CPE assay) | [2] |
| EC50pro | Long strain | HEp-2 | 13 nM (protein expression) | [2] |
| EC50 Range | Long strain | HEp-2 | 2 to 40 nM (plaque reduction) | [2] |
| CC50 | - | HEp-2 | >218 µM | [2] |
| Selectivity Index (approx.) | Long strain | HEp-2 | >18,167 | [2] |
Mechanism of Action: Inhibition of the RSV F Protein
This compound's primary target is the RSV fusion (F) protein, a class I viral fusion protein essential for both the entry of the virus into host cells and the formation of syncytia, which are large, multinucleated cells formed by the fusion of infected cells with neighboring cells.[1][4] The F protein undergoes a significant conformational change to mediate membrane fusion. This compound is believed to bind to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein, thereby preventing the formation of the six-helix bundle structure required for fusion.[1]
Early-Stage Inhibition: Blocking Viral Entry
During the initial stages of infection, the RSV F protein facilitates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell. Time-of-addition experiments have confirmed that this compound is effective at this early stage of the viral life cycle.[5]
Caption: Early-stage inhibition of RSV entry by this compound.
Late-Stage Inhibition: Preventing Syncytium Formation
A hallmark of RSV infection in cell culture is the formation of syncytia, which contributes to tissue damage.[2] The F protein expressed on the surface of an infected cell can trigger fusion with adjacent cells. This compound has been shown to inhibit this cell-to-cell fusion even when added after the initial infection has been established, demonstrating its efficacy at a late stage of the infection cycle.[2][5]
Caption: Late-stage inhibition of syncytium formation by this compound.
Experimental Protocols
The efficacy and mechanism of action of this compound have been elucidated through a series of in vitro assays. Below are the detailed methodologies for key experiments.
Cell Protection (CPE) Assay
This assay indirectly measures the ability of a compound to protect host cells from the cytopathic effect (CPE) caused by viral replication.
-
Cell Seeding: HEp-2 cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Addition: A serial dilution of this compound is prepared and added to the cell monolayers.
-
Viral Infection: A standardized amount of RSV is added to each well. Control wells with no virus and no compound are included.
-
Incubation: The plates are incubated for a period sufficient to observe significant CPE in the untreated, infected control wells (typically 4-5 days).
-
Quantification: Cell viability is assessed using a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The absorbance is read on a plate reader.
-
Data Analysis: The percent protection is calculated relative to the untreated, infected controls and the uninfected controls. The EC50 value is determined from the dose-response curve.[2]
Caption: Workflow for the Cell Protection (CPE) Assay.
Viral Protein Expression Assay
This assay provides a more direct measure of viral replication by quantifying the amount of a specific viral protein.
-
Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV in the presence of serial dilutions of this compound.
-
Incubation: The plates are incubated for a defined period (e.g., 3 days) to allow for viral protein expression.
-
Cell Lysis and Fixation: The cells are washed, fixed, and permeabilized to allow antibody access to intracellular viral proteins.
-
Immunostaining: The wells are incubated with a primary antibody specific for an RSV protein (e.g., the matrix protein), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
-
Data Analysis: The percent inhibition of viral protein expression is calculated, and the EC50pro is determined.[2]
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
-
Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in multi-well plates.
-
Infection: The cells are infected with a low multiplicity of infection (MOI) of RSV (e.g., ~50 plaque-forming units per well).
-
Compound and Overlay: After a short adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of this compound.
-
Incubation: The plates are incubated for several days (e.g., 5 days) to allow for plaque formation.
-
Staining and Counting: The overlay is removed, and the cell monolayer is stained with a dye such as crystal violet to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percent reduction in plaque number is calculated relative to the untreated control, and the EC50 is determined.[2]
Syncytium Inhibition Assay
This experiment specifically assesses the compound's effect on late-stage cell-to-cell fusion.
-
Establish Infection: HEp-2 cells are infected with RSV and incubated for a period (e.g., 16 hours) to allow for initial viral replication and expression of the F protein on the cell surface, but before significant syncytia have formed.
-
Compound Addition: this compound is added to the infected cell cultures at various concentrations.
-
Further Incubation: The cells are incubated for an additional period to allow for syncytium formation in the control wells.
-
Visualization and Quantification: The formation of syncytia is observed and can be quantified by microscopy. The inhibition of syncytium formation is assessed relative to the untreated controls.[2]
Resistance Profile
Viruses resistant to this compound have been generated in vitro. These resistant variants typically harbor single amino acid mutations in the F1 subunit of the fusion protein.[2][6] Notably, the K394R mutation has been identified as conferring resistance to this compound and cross-resistance to other RSV fusion inhibitors.[4] This information is crucial for understanding the compound's binding site and for the development of next-generation inhibitors that can overcome resistance.
Conclusion
This compound is a potent inhibitor of RSV that acts through a dual mechanism, targeting both early-stage viral entry and late-stage syncytium formation. Its efficacy is rooted in its ability to bind to the viral F protein and prevent the conformational changes necessary for membrane fusion. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the preclinical evaluation of this compound and highlight its potential as an anti-RSV therapeutic. The emergence of resistance mutations underscores the importance of continued research into the molecular interactions between inhibitors and the RSV F protein to develop robust and durable antiviral strategies. Although development of this compound was not pursued into later clinical trial stages due to shifting company priorities, the extensive research on this compound has provided a valuable proof-of-concept for small molecule inhibitors that target the six-helix bundle formation in class I viral fusion proteins.[1][7]
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: BMS-433771 Plaque Reduction Assay in HEp-2 Cells
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3] It functions by targeting the viral F protein-induced membrane fusion, a critical step for viral entry into host cells and the formation of syncytia.[2][3][4] This compound has demonstrated efficacy against both A and B groups of RSV, including laboratory strains and clinical isolates.[1][2] The plaque reduction assay is a standard virological method used to quantify the infectivity of a virus and is the gold standard for assessing the efficacy of antiviral compounds. This document provides a detailed protocol for performing a plaque reduction assay with this compound in HEp-2 cells, a human epidermoid carcinoma cell line highly susceptible to RSV infection.
Mechanism of Action
This compound is a reversible inhibitor of RSV fusion.[1] Its mechanism of action involves binding to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the RSV fusion (F) protein.[3] This binding interferes with the conformational changes required for the association of the N-terminal and C-terminal heptad repeats, which form a six-helical coiled-coil bundle (a trimer-of-hairpins) during the fusion process.[3] By preventing the formation of this structure, this compound effectively blocks the fusion of the viral envelope with the host cell membrane, thus inhibiting viral entry.[1][3] Additionally, it prevents cell-to-cell fusion (syncytium formation), a characteristic cytopathic effect of RSV infection.[1]
Caption: Mechanism of RSV fusion and inhibition by this compound.
Quantitative Data Summary
The antiviral activity of this compound against RSV has been quantified using various in vitro assays, including the plaque reduction assay in HEp-2 cells. The 50% effective concentration (EC₅₀) is a key metric for determining antiviral potency.
| Compound | Virus | Cell Line | Assay | EC₅₀ (nM) | Reference |
| This compound | RSV (Long Strain) | HEp-2 | Plaque Reduction | 2 - 40 | [1] |
| This compound | RSV (Group A & B, Lab & Clinical Isolates) | Various | Cell Culture | Avg. 20 | [1][2][3] |
Experimental Protocol: Plaque Reduction Assay
This protocol is optimized for determining the EC₅₀ of this compound against an RSV strain (e.g., Long) in HEp-2 cells.
1. Materials
-
Cells and Virus:
-
HEp-2 cells (ATCC® CCL-23™)
-
Respiratory Syncytial Virus (RSV) stock (e.g., Long strain)
-
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Low-melting-point agarose
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
10% Formalin solution (or 4% paraformaldehyde)
-
0.05% Neutral Red solution (or 0.1% Crystal Violet solution)
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
6-well or 12-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet
-
Inverted microscope
-
Pipettes and sterile tips
-
2. Methods
Caption: Workflow for the this compound plaque reduction assay.
Step 1: Cell Seeding
-
Culture HEp-2 cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer on the day of infection (typically 1-2 days).
Step 2: Compound Preparation
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, create a series of 2-fold or 3-fold dilutions of this compound in serum-free DMEM/F12. The final concentrations should bracket the expected EC₅₀ (e.g., ranging from 0.1 nM to 1000 nM).
-
Prepare a "no-drug" vehicle control containing the same final concentration of DMSO as the highest drug concentration wells.
Step 3: Virus Infection
-
Prepare a virus dilution in serum-free DMEM/F12 calculated to produce 30-100 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the confluent HEp-2 cell monolayers and wash once with PBS.
-
Inoculate the cells with the virus dilution. Include "no-virus" control wells.
-
Incubate for 1-2 hours at 37°C in a humidified incubator, rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.
Step 4: Overlay Application
-
Prepare a 2X overlay medium consisting of DMEM/F12 with appropriate supplements.
-
Prepare a sterile 0.6% agarose solution in water and maintain it at 42-45°C. For RSV in HEp-2 cells, a 0.3% final agarose concentration is recommended.[5][6]
-
Mix equal volumes of the 2X overlay medium and the 0.6% agarose solution to create the final 1X overlay medium.
-
For the treatment wells, add the appropriate this compound dilution to the 1X overlay medium just before application.
-
Aspirate the virus inoculum from the cell monolayers.
-
Gently add 2 mL (for 6-well plates) of the corresponding overlay medium (with or without the compound) to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
Step 5: Incubation
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 5 to 7 days, or until plaques are visible under a microscope.[1][5]
Step 6: Plaque Visualization
-
Add 1 mL of 10% formalin to each well (on top of the overlay) and fix the cells, typically for at least 2 hours or overnight.[5]
-
Carefully remove the agarose plug from each well.
-
Stain the monolayer by adding 0.05% neutral red solution and incubating for 30-60 minutes at 37°C.[5][6]
-
Gently wash away the stain, aspirate the final wash, and allow the plate to dry. Plaques will appear as clear, unstained areas against a background of stained, viable cells.
3. Data Analysis
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the vehicle control wells using the following formula: % Inhibition = [1 - (Mean PFU in test wells / Mean PFU in vehicle control wells)] x 100
-
Plot the percent inhibition against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the EC₅₀ value, which is the concentration of this compound that inhibits plaque formation by 50%.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-433771 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] It is an azabenzimidazole derivative that functions by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[3] By inhibiting the F protein-mediated membrane fusion, this compound effectively blocks the early stages of viral infection and the subsequent formation of syncytia (large, multinucleated cells), a characteristic cytopathic effect of RSV infection.[4][5] This document provides detailed application notes and protocols for the in vitro use of this compound, including standard concentrations for various assays, experimental workflows, and a summary of its biological activity.
Mechanism of Action
This compound's antiviral activity is directed against the RSV F glycoprotein.[1] The F protein undergoes a significant conformational change to facilitate the fusion of the viral envelope with the host cell membrane. This compound binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the pre-fusion conformation of the F protein.[1][6] This binding event stabilizes the pre-fusion state and interferes with the association of the N-terminal and C-terminal heptad repeats, which is a crucial step for the formation of the six-helix bundle structure that drives membrane fusion.[1] Consequently, both virus-cell fusion during initial entry and cell-cell fusion leading to syncytia formation are inhibited.[4][5]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the mechanism of RSV fusion and the inhibitory action of this compound.
Caption: Mechanism of RSV Fusion Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key in vitro concentrations and activity parameters for this compound.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| EC₅₀ (50% Effective Concentration) | HEp-2 | RSV Long | 12 nM | [4] |
| HEp-2 | RSV Long | 13 nM (protein expression) | [4] | |
| HEp-2 | RSV Long | 2 - 40 nM (plaque reduction) | [4] | |
| Various | Multiple lab & clinical isolates (A & B) | Average 20 nM | [1][4][5][7] | |
| CC₅₀ (50% Cytotoxic Concentration) | HEp-2 | N/A | >218 µM | [3][4] |
| Inhibition of Syncytium Formation | HEp-2 | RSV | 25 - 250 nM | [4] |
| Inhibition of Viral Protein Synthesis | HEp-2 | RSV Long | 5 µM | [4] |
Experimental Protocols
RSV Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect host cells from the virus-induced cell death.
Workflow Diagram:
Caption: Workflow for RSV CPE Inhibition Assay.
Protocol:
-
Cell Plating: Seed HEp-2 cells in a 96-well microtiter plate at a density that will result in a confluent monolayer after overnight incubation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[4] Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cells and add the medium containing the serially diluted this compound. Include appropriate vehicle controls (DMSO) and no-virus controls.
-
Infection: Add RSV to the wells at a multiplicity of infection (MOI) that causes complete CPE in 4-5 days.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator.
-
Assessment: After the incubation period, assess the cytopathic effect. This can be done visually by microscopy or quantitatively using a cell viability assay such as the MTT assay. For the MTT assay, the reduction of cellular MTT metabolism is measured.[4]
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of this compound that inhibits CPE by 50%.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production.
Protocol:
-
Cell Plating: Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with a low dose of RSV (e.g., ~50 plaque-forming units, PFU).[4]
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for 5 days to allow for plaque formation.[4]
-
Staining: Fix the cells and stain with a solution such as crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well and calculate the EC₅₀, the concentration that reduces the number of plaques by 50%.
Inhibition of Syncytium Formation Assay
This assay specifically evaluates the effect of this compound on the late-stage cell-cell fusion.
Protocol:
-
Infection: Infect HEp-2 cells with RSV and allow the infection to proceed for 16 hours to allow for initial viral entry and protein expression.[4]
-
Treatment: After 16 hours post-infection, add this compound at concentrations such as 25 nM and 250 nM to the infected cell cultures.[4]
-
Incubation: Continue to incubate the cells and observe for the formation of syncytia.
-
Observation: Visually inspect the cell monolayers for the presence and size of syncytia compared to untreated infected controls. Complete inhibition of syncytium formation is expected at the tested concentrations.[4]
Concluding Remarks
This compound is a highly effective inhibitor of RSV replication in vitro, demonstrating low nanomolar potency against a wide range of RSV isolates.[4] Its well-defined mechanism of action, targeting the RSV F protein, makes it a valuable tool for studying the viral fusion process. The provided protocols offer a foundation for researchers to utilize this compound in their antiviral research and drug development efforts. It is important to note that while this compound showed promise in preclinical studies, its clinical development was discontinued, a fate shared by several other RSV entry inhibitors.[3] Nevertheless, it remains a significant reference compound for the study of RSV fusion inhibitors.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]
- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus | Scilit [scilit.com]
- 6. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing BMS-433771 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
BMS-433771 is a potent and orally active small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] It functions by inhibiting the viral F protein-mediated membrane fusion, a critical step for viral entry into host cells.[2][3][4][5] The compound is effective against both A and B groups of RSV with an average 50% effective concentration (EC50) of approximately 20 nM.[1][2][4] Accurate and consistent preparation of stock solutions is crucial for obtaining reproducible results in cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for organic molecules. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research.
2. Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 377.44 g/mol |
| Chemical Formula | C21H23N5O2 |
| CAS Number | 543700-68-1[1][6] |
| Solubility in DMSO | ≥ 6.25 mg/mL (≥ 16.56 mM) |
| Mechanism of Action | Inhibits RSV F protein-mediated membrane fusion.[2][3][4][5] |
| Biological Activity | EC50 of ~20 nM against RSV A and B groups.[1][2][4] |
3. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves.
4. Safety Precautions
-
Compound Handling: this compound is a bioactive small molecule. The toxicological properties may not be fully characterized. Handle with care and avoid direct contact, inhalation, and ingestion.
-
DMSO Handling: DMSO is a combustible liquid and a potent solvent that can readily penetrate the skin, potentially carrying dissolved substances with it.
-
Always wear appropriate PPE, including double gloves or thick, chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before starting any work.
-
5. Experimental Protocols
5.1. Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Step 1: Calculation
To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 377.44 g/mol = 3.7744 mg
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare the weight.
-
Carefully weigh out the calculated amount (e.g., 3.77 mg) of this compound powder directly into the tube.
Step 3: Dissolution
-
Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
5.2. Protocol 2: Aliquoting and Storing the Stock Solution
To maintain the stability of the compound and avoid repeated freeze-thaw cycles, the stock solution should be aliquoted.
-
Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots as recommended in the table below.
6. Storage and Stability
Proper storage is critical to ensure the long-term activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
7. Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound blocks RSV entry by inhibiting F protein fusion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus | Scilit [scilit.com]
- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | RSV抑制剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for Cell-Based Assays to Evaluate BMS-433771 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV)[1][2]. It functions by targeting the viral fusion (F) protein, a critical component for viral entry into host cells and the formation of syncytia, which are characteristic of RSV infection[1][2][3][4]. Specifically, this compound binds to a hydrophobic pocket within the N-terminal heptad repeat of the F protein, interfering with the conformational changes required for membrane fusion[1][2]. This application note provides detailed protocols for various cell-based assays to determine the in vitro antiviral potency and mechanism of action of this compound and related compounds against RSV.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
This compound inhibits the fusion of the viral envelope with the host cell membrane, a crucial early step in the viral life cycle. It also inhibits the cell-to-cell fusion of infected cells, preventing the formation of syncytia[3][4]. This dual action at both early and late stages of infection makes it a potent antiviral agent. The compound is active against both RSV subgroups A and B[1][2].
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Application Note: Quantifying the Antiviral Efficacy of BMS-433771 Against Respiratory Syncytial Virus (RSV) Using a Viral Protein Expression Assay
Introduction
BMS-433771 is a potent and orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV).[1][2] It is a member of a novel class of antiviral compounds that function by inhibiting viral fusion.[1][2] The mechanism of action involves targeting the RSV fusion (F) protein, specifically the F1 subunit, thereby preventing the fusion of the viral envelope with the host cell membrane.[3][4] This inhibition occurs during the early stages of viral entry and also disrupts the formation of syncytia (cell-to-cell fusion) in the later stages of infection.[3][5] this compound has demonstrated excellent potency against multiple laboratory and clinical isolates of both RSV group A and B.[1][3]
A direct and quantitative method to assess the antiviral activity of compounds like this compound is through a viral protein expression assay. This assay measures the amount of specific viral proteins produced in infected host cells after treatment with the inhibitor. A reduction in viral protein levels corresponds directly to the compound's inhibitory effect on viral replication. This application note provides a detailed protocol for quantifying the antiviral effect of this compound by measuring the expression of the RSV matrix (M) protein.
Mechanism of Action: RSV Fusion Inhibition
RSV entry into a host cell is mediated by the F protein, which undergoes a significant conformational change to facilitate the merger of the viral and cellular membranes. This compound binds to a hydrophobic cavity within the F protein, interfering with the formation of a critical six-helical bundle structure required for fusion.[2] By preventing this step, the virus is unable to deliver its genome into the host cell, thereby halting the replication cycle at its onset.
Caption: Mechanism of this compound action on RSV F protein.
Quantitative Data Summary
This compound has shown consistent antiviral activity across various strains of RSV. The following table summarizes its in vitro efficacy, typically measured as the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral activity.
| Parameter | Virus Strain/Isolate | Cell Line | Value | Reference |
| Average EC₅₀ | Multiple Group A & B strains | HEp-2 | ~20 nM | [1][2][3] |
| EC₅₀ | RSV Long Strain | HEp-2 | 12 nM (CPE Assay) | [3] |
| EC₅₀pro | RSV Long Strain | HEp-2 | 13 nM (Protein Expression) | [3] |
| CC₅₀ (Cytotoxicity) | Uninfected | HEp-2 | >218 µM | [3] |
EC₅₀pro refers to the EC₅₀ value determined specifically by a viral protein expression assay.
Experimental Protocol: Viral Protein Expression Assay (Western Blot)
This protocol details the methodology for determining the EC₅₀ of this compound by quantifying the reduction of RSV matrix protein in infected HEp-2 cells via Western blot.
Materials and Reagents
-
HEp-2 cells (ATCC CCL-23)
-
Respiratory Syncytial Virus (RSV), Long strain
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary Antibody: Mouse anti-RSV Matrix (M) protein monoclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG
-
Chemiluminescent HRP Substrate
-
Beta-actin or GAPDH loading control antibody
-
96-well and 6-well cell culture plates
Experimental Workflow
Caption: Workflow for viral protein expression assay.
Step-by-Step Procedure
-
Cell Seeding:
-
A day before the experiment, seed HEp-2 cells into 96-well plates at a density that will result in 80-90% confluency on the day of infection.
-
Incubate at 37°C with 5% CO₂ overnight.
-
-
Virus Infection:
-
Prepare a working stock of RSV in serum-free DMEM.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Infect the cells by adding the virus dilution at a desired Multiplicity of Infection (MOI), for example, 0.1.
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM containing 2% FBS. A typical concentration range would span from 0.1 nM to 1 µM.
-
Include "Virus Control" (infected, no drug) and "Cell Control" (uninfected, no drug) wells.
-
After the 2-hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of this compound.
-
Incubate the plates for an additional 48 to 72 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease inhibitors to each well.
-
Incubate on ice for 15 minutes to lyse the cells.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the total protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize all samples to the same total protein concentration with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of total protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the RSV matrix protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin).
-
Data Analysis and Interpretation
-
Quantification: Use image analysis software to perform densitometry on the bands corresponding to the RSV M protein and the loading control for each lane.
-
Normalization: Normalize the intensity of the RSV M protein band to its corresponding loading control band to correct for any loading inaccuracies.
-
Normalized Value = (Intensity of M Protein Band) / (Intensity of Loading Control Band)
-
-
Calculation of Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration relative to the "Virus Control" (0% inhibition).
-
% Inhibition = [1 - (Normalized Value of Treated Sample / Average Normalized Value of Virus Control)] x 100
-
-
EC₅₀ Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and determine the EC₅₀ value.
Caption: Logical flow from raw data to EC50 calculation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytopathic Effect (CPE) Inhibition Assay for BMS-433771
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent and orally active small-molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3] It functions by targeting the RSV fusion (F) protein, thereby preventing the fusion of the viral envelope with the host cell membrane.[1][4][5] This inhibitory action occurs at both the initial virus entry stage and during the later-stage formation of syncytia (cell-to-cell fusion), which is a characteristic cytopathic effect (CPE) of RSV infection in cell culture.[1][4] The cytopathic effect (CPE) inhibition assay is a fundamental method for quantifying the antiviral activity of compounds like this compound. This document provides detailed protocols and application notes for utilizing a CPE inhibition assay to evaluate the efficacy of this compound against RSV.
Mechanism of Action of this compound
This compound is a reversible inhibitor of viral fusion.[1] It specifically targets the F1 subunit of the RSV fusion protein.[1] The fusion protein undergoes a conformational change that is essential for the merging of the viral and cellular membranes. This compound is thought to bind within a hydrophobic cavity of the F protein, interfering with the formation of a stable six-helical bundle structure that is critical for membrane fusion.[5] By inhibiting this process, this compound effectively blocks viral entry into the host cell and prevents the spread of the virus to adjacent cells via syncytia formation.[1][4]
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Use of BMS-433771 in RSV Infection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein-mediated membrane fusion.[1][2][3] It demonstrates significant antiviral activity against both RSV A and B strains in preclinical studies.[1][2][3][4] These application notes provide a summary of the key findings from preclinical studies and detailed protocols for the use of this compound in RSV research.
Mechanism of Action
This compound targets the RSV fusion (F) protein, a class I viral fusion protein essential for viral entry into host cells.[1][2][4][5] The F protein undergoes a conformational change that facilitates the fusion of the viral envelope with the host cell membrane. This compound binds to a hydrophobic cavity within the N-terminal heptad repeat (HRN) of the F1 subunit.[1][2] This binding event is thought to interfere with the association of the N-terminal and C-terminal heptad repeats, which is a critical step for the formation of the six-helix bundle structure required for membrane fusion.[1][2] By inhibiting this process, this compound effectively blocks viral entry and also prevents the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected cells with neighboring cells.[2][4][6]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound against RSV
| Parameter | Virus Strain(s) | Cell Line | Value | Reference(s) |
| EC₅₀ | RSV Long | HEp-2 | 12 nM | [4] |
| EC₅₀ | RSV Laboratory and Clinical Isolates (A and B) | HEp-2 | Average of 20 nM (range 9-50 nM) | [1][2][3][4] |
| EC₅₀ (protein expression) | RSV Long | HEp-2 | 13 nM | [4] |
| EC₅₀ (plaque reduction) | RSV Long | HEp-2 | 2 - 40 nM | [4] |
| CC₅₀ | - | HEp-2 | >218 µM | [4][7] |
Table 2: In Vivo Efficacy of this compound against RSV
| Animal Model | Virus Strain | Dosing Regimen | Efficacy | Reference(s) |
| BALB/c Mice | RSV Long | 50 mg/kg, single oral dose, 1h pre-infection | Reduction of lung viral titers to below detection limit | [5][8] |
| BALB/c Mice | RSV Long | 5 mg/kg, oral | >1 log₁₀ reduction in viral load | [7] |
| Cotton Rats | RSV Long | 50 mg/kg, single oral dose, 1h pre-infection | >0.5 log₁₀ reduction in lung viral titers | [8] |
| Cotton Rats | RSV Long | 50 mg/kg, oral | >1 log₁₀ reduction in viral load | [7] |
Experimental Protocols
In Vitro Assays
1. Cell Protection (CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced cytopathic effect (CPE).
-
Materials: HEp-2 cells, cell culture medium (e.g., MEM with 10% FBS), RSV stock, this compound, 96-well plates, MTT or similar viability dye.
-
Protocol:
-
Seed HEp-2 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with RSV at a multiplicity of infection (MOI) that causes complete CPE in 4-5 days.
-
Incubate the plates at 37°C in a CO₂ incubator.
-
After the incubation period, when control wells (virus, no compound) show maximal CPE, assess cell viability using a reagent like MTT.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from viral CPE.
-
2. Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus production.
-
Materials: HEp-2 cells, cell culture medium, RSV stock, this compound, methylcellulose overlay, crystal violet stain.
-
Protocol:
-
Seed HEp-2 cells in 6-well or 12-well plates and grow to confluence.
-
Prepare dilutions of RSV and infect the cell monolayers for 1-2 hours.
-
Remove the inoculum and overlay the cells with medium containing various concentrations of this compound and methylcellulose.
-
Incubate for 5 days to allow for plaque formation.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
The EC₅₀ is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
-
3. Syncytium Formation Assay
This assay assesses the inhibition of cell-to-cell fusion.
-
Materials: HEp-2 cells, RSV, this compound.
-
Protocol:
-
Infect HEp-2 cells with RSV.
-
At 16 hours post-infection, add different concentrations of this compound to the infected cell cultures.[4]
-
Incubate for an additional 24-48 hours.
-
Observe the formation of syncytia under a microscope. Complete inhibition of syncytium formation was observed at concentrations of 25 and 250 nM.[4]
-
In Vivo Studies
1. Murine Model of RSV Infection
-
Animal Model: BALB/c mice.
-
Compound Administration: this compound is administered orally (p.o.) by gavage. A single dose is typically given 1 hour prior to viral inoculation.[8][9]
-
Virus Inoculation: Mice are anesthetized and intranasally inoculated with the RSV Long strain.
-
Endpoint: At day 4 or 5 post-infection, mice are euthanized, and the lungs are harvested.
-
Viral Titer Determination: Lung homogenates are prepared, and viral titers are determined by a tissue culture infectious dose 50 (TCID₅₀) assay on HEp-2 cells.
-
Efficacy: Treatment with this compound has been shown to be effective in reducing viral titers in the lungs.[8][9] Efficacy has also been demonstrated in immunosuppressed mice, indicating the antiviral effect is independent of the host immune response.[2][5][10]
2. Cotton Rat Model of RSV Infection
-
Animal Model: Cotton rats are a permissive model for RSV replication.
-
Study Design: Similar to the murine model, this compound is administered orally prior to intranasal RSV inoculation.
-
Efficacy: this compound has demonstrated efficacy in reducing RSV lung titers in cotton rats.[8][9]
Selectivity
This compound is a specific inhibitor of RSV and does not exhibit significant activity against a panel of other viruses, nor does it show significant cytotoxicity in the cell lines tested.[4]
Resistance
RSV variants with resistance to this compound have been isolated in vitro.[4] These resistant viruses contain single amino acid mutations in the F1 subunit of the fusion protein.[4][6] A virus with a known resistance mutation (K394R) was shown to be insensitive to this compound treatment in vivo, confirming that the in vivo mechanism of action is also through inhibition of the F protein.[9]
Conclusion
This compound is a valuable research tool for studying RSV F protein-mediated fusion and for the preclinical evaluation of RSV fusion inhibitors. The data and protocols presented here provide a foundation for researchers to utilize this compound in their RSV research programs. While this compound development for clinical use was discontinued, it remains an important reference compound in the field of RSV antiviral research.[7]
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus | Scilit [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Mechanism of BMS-433771: Application Notes and Protocols for Time-of-Addition Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing time-of-addition experiments to elucidate the antiviral mechanism of BMS-433771, a potent inhibitor of Respiratory Syncytial Virus (RSV). These methodologies are designed to pinpoint the specific stage of the viral lifecycle targeted by the compound, offering critical insights for drug development and virological research.
Introduction to this compound and its Antiviral Activity
This compound is an orally bioavailable small molecule that demonstrates potent inhibitory activity against both A and B groups of RSV.[1][2] Extensive research has identified its primary mechanism as the inhibition of viral fusion, a critical step for viral entry into host cells and the formation of syncytia.[3][4] The molecular target of this compound is the RSV fusion (F) protein, specifically the F1 subunit.[3][4] By binding to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein, this compound is thought to interfere with the conformational changes required for the fusion of viral and cellular membranes.[2][5]
Time-of-addition experiments are crucial for confirming this mechanism by systematically adding the compound at various stages of a synchronized viral infection. The results of such experiments reveal whether the compound acts on an early event, such as attachment and entry, or a later event, like replication or egress.
Data Summary
The following tables summarize the quantitative data regarding the antiviral potency of this compound and the outcomes of key time-of-addition experiments.
Table 1: In Vitro Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)
| Parameter | Value | Virus Strain(s) | Cell Line | Assay Type | Reference |
| Average EC50 | 20 nM | Multiple laboratory and clinical isolates (Group A and B) | HEp-2 | Cell Protection / Viral Protein Expression | [3][4][6] |
| EC50 Range | 2 - 40 nM | Long strain | HEp-2 | Plaque Reduction | [3] |
| EC50pro | 13 nM | Long strain | HEp-2 | Viral Protein Expression (Multiple-cycle) | [3] |
| EC50pro | ~20 nM | Long strain | HEp-2 | Viral Protein Expression (Single-cycle) | [3] |
Table 2: Summary of Time-of-Addition Experiments for this compound
| Time of Addition (Post-Infection) | Incubation Temperature | This compound Concentration | Inhibition of Viral Protein Synthesis | Implied Mechanism | Reference |
| 0 hours | 37°C | 5 µM | >95% | Inhibition of an early event | [3] |
| 2 hours | 37°C | 5 µM | Poor inhibition | The inhibitory step has passed | [3] |
| 4 hours | 37°C | 5 µM | Poor inhibition | The inhibitory step has passed | [3] |
| 0, 2, or 4 hours | 4°C | 5 µM | Efficient inhibition | Inhibition occurs after receptor binding but before temperature-dependent fusion | [3] |
Experimental Protocols
Protocol 1: Standard Time-of-Addition Assay
This protocol is designed to determine if this compound acts on an early or late stage of the RSV infection cycle.
Materials:
-
HEp-2 cells
-
Respiratory Syncytial Virus (RSV), e.g., Long strain
-
This compound
-
Ribavirin (as a control for post-entry inhibition)
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
Phosphate-buffered saline (PBS)
-
Reagents for viral protein detection (e.g., specific antibodies for Western blot or ELISA)
Methodology:
-
Cell Seeding: Seed HEp-2 cells in appropriate culture plates (e.g., 24-well plates) to achieve a confluent monolayer on the day of infection.
-
Synchronized Infection:
-
Pre-chill the cell monolayers at 4°C.
-
Infect the cells with RSV at a high multiplicity of infection (MOI) of 2-10 PFU/cell in a minimal volume of medium.
-
Allow the virus to adsorb to the cells for 1-2 hours at 4°C. This allows attachment but prevents entry.
-
Wash the cells with cold PBS to remove unbound virus.
-
-
Time-of-Addition:
-
Add fresh, pre-warmed (37°C) cell culture medium to all wells.
-
Immediately add this compound (e.g., at 5 µM) to the "0 hour" time point wells.
-
Incubate the plates at 37°C.
-
At subsequent time points (e.g., 2 and 4 hours post-infection), add this compound to the respective wells.
-
Include a set of wells treated with Ribavirin at the same time points as a control for a known post-entry inhibitor.
-
Include untreated infected cells as a positive control for infection.
-
-
Incubation and Analysis:
-
Continue the incubation for a total of 16 hours post-infection at 37°C.
-
After 16 hours, harvest the cells and prepare lysates.
-
Analyze the expression of RSV-specific proteins using a suitable method like Western blotting or ELISA.
-
Expected Results:
-
This compound: Potent inhibition of viral protein synthesis will be observed only when the compound is added at the 0-hour time point. Addition at later time points will result in significantly less or no inhibition.[3] This indicates that this compound targets an early event in the viral life cycle.
-
Ribavirin: Inhibition of viral protein synthesis will be observed regardless of the time of addition, as it acts on viral transcription, a post-entry event.[3]
Protocol 2: Temperature-Shift Time-of-Addition Assay
This protocol further refines the understanding of the early-stage inhibition by differentiating between viral attachment and fusion.
Materials:
-
Same as Protocol 1.
Methodology:
-
Cell Seeding and Synchronized Infection: Follow steps 1 and 2 from Protocol 1.
-
Time-of-Addition at Low Temperature:
-
After washing off unbound virus, add fresh, cold (4°C) cell culture medium to all wells.
-
Add this compound (e.g., at 5 µM) to the respective wells at 0, 2, and 4 hours post-infection, while maintaining the plates at 4°C.
-
Include a Ribavirin control group.
-
-
Temperature Shift and Incubation:
-
After the final compound addition, shift all plates to 37°C.
-
Incubate for a total of 16 hours from the time of the temperature shift.
-
-
Analysis: Follow step 4 from Protocol 1.
Expected Results:
-
This compound: Potent inhibition will be observed at all time points (0, 2, and 4 hours) when the compound is added and maintained at 4°C.[3] This demonstrates that this compound can still inhibit the virus even after it has attached to the cell surface, indicating that the target is the fusion/entry step, which is temperature-dependent.
-
Ribavirin: Will show inhibition as in Protocol 1, as its mechanism is independent of the entry process.[3]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the time-of-addition assays.
Caption: Mechanism of RSV fusion and inhibition by this compound.
Caption: Workflow for a standard time-of-addition experiment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
BMS-433771 Resistance in RSV F Protein: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance to the respiratory syncytial virus (RSV) fusion inhibitor, BMS-433771.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that inhibits RSV by targeting the F (fusion) protein.[1][2] It binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein in its prefusion conformation.[2] This binding event stabilizes the prefusion state and prevents the F protein from undergoing the conformational changes necessary for the fusion of the viral and host cell membranes, thereby inhibiting viral entry into the host cell.[1]
Q2: What are the known resistance mutations to this compound in the RSV F protein?
Several mutations in the F1 subunit of the RSV F protein have been identified that confer resistance to this compound. These include substitutions at positions F140, V144, L141, and K394.[3] The K394R mutation, in particular, has been shown to cause a significant, 1,250-fold increase in resistance to this compound.[4]
Q3: How do these mutations confer resistance to this compound?
Resistance mutations to this compound typically occur in or near the drug's binding pocket within the F protein. These mutations can reduce the binding affinity of the compound, thereby diminishing its inhibitory effect. For instance, the K394R mutation is believed to destabilize the prefusion F protein, increasing its propensity to undergo the fusion-promoting conformational change and thereby overcoming the stabilizing effect of this compound.[4][5]
Q4: If we observe a loss of this compound efficacy in our experiments, how can we confirm if it is due to resistance mutations?
If you observe a decrease in the antiviral activity of this compound, it is crucial to sequence the F protein gene of the RSV strain being used. This will allow you to identify any of the known resistance mutations or potentially novel mutations. Subsequently, you can perform site-directed mutagenesis to introduce the identified mutation(s) into a wild-type RSV F protein expression vector and assess the impact on this compound susceptibility using a cell-based fusion assay.
Troubleshooting Guide
Issue: My in vitro antiviral assay shows a significant increase in the EC50 value for this compound against our lab strain of RSV.
Possible Cause: Your RSV strain may have developed resistance to this compound.
Troubleshooting Steps:
-
Sequence the F protein gene: Isolate viral RNA from your RSV stock and perform RT-PCR followed by sequencing of the F gene. Compare the sequence to the known wild-type sequence to identify any mutations.
-
Perform site-directed mutagenesis: If a mutation is identified, introduce the same mutation into a plasmid containing the wild-type F gene.
-
Conduct a cell-based fusion assay: Compare the inhibitory effect of this compound on cell fusion mediated by the wild-type F protein versus the mutant F protein. A significant shift in the EC50 value for the mutant will confirm that the mutation confers resistance.
Quantitative Data on Resistance Mutations
The following table summarizes the known resistance mutations in the RSV F protein and their impact on the efficacy of this compound.
| Mutation | Amino Acid Change | Fold Change in EC50 | Reference(s) |
| K394R | Lysine to Arginine | 1,250 | [4] |
| F140L | Phenylalanine to Leucine | >100 | [3] |
| V144A | Valine to Alanine | >100 | [3] |
| L141F | Leucine to Phenylalanine | Reduced susceptibility | [6] |
Experimental Protocols
Site-Directed Mutagenesis of RSV F Protein
This protocol describes the introduction of a point mutation into the RSV F gene within an expression plasmid using a commercially available site-directed mutagenesis kit.
Materials:
-
Expression plasmid containing the wild-type RSV F gene
-
Custom-designed mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (~25-45 bases in length) that are complementary to opposite strands of the plasmid and contain the desired mutation. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform thermal cycling according to the polymerase manufacturer's instructions. Typically, this involves an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Quantitative Cell-Cell Fusion Assay
This assay measures the ability of the RSV F protein to induce syncytia formation, a hallmark of its fusion activity, and quantifies the inhibitory effect of compounds like this compound.
Materials:
-
HEp-2 cells (or other suitable cell line)
-
Expression plasmid for wild-type or mutant RSV F protein
-
Transfection reagent
-
This compound
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate to achieve 80-90% confluency on the day of transfection.
-
Transfection: Transfect the cells with the wild-type or mutant F protein expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours to allow for syncytia formation.
-
Imaging:
-
Fix and stain the cells (e.g., with Giemsa stain) to visualize the nuclei.
-
Capture images of multiple fields per well using a microscope.
-
-
Quantification:
-
Use image analysis software to quantify the extent of cell fusion. This can be done by measuring the fusion index, which is calculated as: (Number of nuclei in syncytia / Total number of nuclei) x 100%. A syncytium is typically defined as a cell containing three or more nuclei.
-
-
Data Analysis:
-
Plot the fusion index as a function of the this compound concentration.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of the fusion activity) by fitting the data to a dose-response curve.
-
Calculate the fold-change in resistance by dividing the EC50 of the mutant by the EC50 of the wild-type.
-
Visualizations
Caption: Experimental workflow for identifying and confirming this compound resistance mutations.
Caption: Mechanism of this compound action and resistance in RSV F protein.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Overcoming BMS-433771 solubility issues in aqueous media
Troubleshooting Guides and FAQs for Researchers
This guide provides solutions for common challenges encountered when working with BMS-433771, particularly its limited solubility in aqueous media. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is challenging due to its hydrophobic nature. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
For in vitro experiments: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution.[1] Be aware that the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For the dihydrochloride hydrate form of this compound, a higher stock concentration can be achieved in DMSO.[2]
Q2: What is the maximum aqueous solubility of this compound?
A2: The aqueous solubility of this compound is low but can be improved under specific conditions. A solubility of up to 2.5 mg/mL can be achieved in water with the aid of ultrasonication and pH adjustment to 4 with HCl.[1] For in vivo studies, a formulation of 50% polyethylene glycol 400 (PEG 400) in water has been successfully used.[3][4]
Q3: My this compound precipitated out of solution when I diluted the DMSO stock into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Increase the solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic co-solvent (like DMSO) might be necessary to maintain solubility.
-
Use a different formulation strategy: For cell-based assays, consider formulations with solubilizing agents like cyclodextrins, though these should be validated for non-interference with the assay.
-
Vortex during dilution: When diluting the stock, vortex the aqueous medium to ensure rapid mixing and dispersion, which can help prevent localized high concentrations that lead to precipitation.
Q4: How should I prepare this compound for oral administration in animal studies?
A4: Based on published studies, two primary methods have been successfully used for oral gavage in mice:
-
PEG 400 Formulation: Dissolve this compound in a solution of 50% polyethylene glycol 400 (PEG 400) in water.[3][4]
-
Acidified Water Formulation: Dissolve this compound in sterile water and adjust the pH to 2-3.5 with 0.1 N HCl.[4]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Form of this compound | Solubility | Conditions |
| DMSO | Free base | 6.25 mg/mL (16.56 mM) | Ultrasonic and warming and heat to 60°C |
| DMSO | Dihydrochloride hydrate | 50 mg/mL (106.75 mM) | Need ultrasonic |
| Water | Free base | 2.5 mg/mL (6.62 mM) | Ultrasonic and adjust pH to 4 with HCl |
| 50% PEG 400 in Water | Free base | Successfully used for in vivo dosing | Not quantitatively specified in literature |
| Sterile Water | Free base | Successfully used for in vivo dosing | pH adjusted to 2-3.5 with HCl |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: To aid dissolution, use an ultrasonic bath and warm the solution to 60°C.[1] Ensure the vial is tightly capped to prevent solvent evaporation.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound for Oral Gavage in Mice (50% PEG 400 Formulation)
-
Vehicle Preparation: Prepare the 50% PEG 400 vehicle by mixing equal volumes of PEG 400 and sterile water.
-
Weighing: Weigh the required amount of this compound for your dosing group.
-
Suspension: Add the this compound to the 50% PEG 400 vehicle.
-
Homogenization: Vortex and sonicate the mixture until a uniform suspension or solution is achieved. This formulation was successfully used in mouse models of RSV infection.[3][4]
Visualizing the Mechanism of Action and Experimental Workflows
To better understand the context of this compound's application and the challenges in its formulation, the following diagrams illustrate its mechanism of action and a troubleshooting workflow for solubility issues.
References
Determining the optimal dose of BMS-433771 for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal dose of BMS-433771 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3] It functions by targeting the RSV fusion (F) protein, specifically the F1 subunit.[4][5] This interaction prevents the fusion of the viral envelope with the host cell membrane, a critical step for viral entry into the cell.[1][4] By inhibiting membrane fusion, this compound effectively halts the initiation of RSV infection and the formation of syncytia, which are large, multinucleated cells characteristic of RSV infection in vitro.[4][5]
Q2: What is the in vitro potency of this compound?
A2: this compound is a potent inhibitor of RSV replication in vitro. It demonstrates efficacy against both group A and group B clinical and laboratory strains of RSV, with an average 50% effective concentration (EC50) of approximately 20 nM.[1][2][3][4]
Q3: Has this compound been shown to be effective in vivo?
A3: Yes, this compound has demonstrated in vivo efficacy in rodent models of RSV infection, including BALB/c mice and cotton rats.[1][6][7] Oral administration of the compound has been shown to significantly reduce viral titers in the lungs of infected animals.[4][5]
Q4: What are the key considerations for designing an in vivo efficacy study with this compound?
A4: The primary consideration is the timing of administration. Studies have shown that prophylactic administration of this compound, given before viral inoculation, is highly effective.[7] A single oral dose administered as early as one hour prior to RSV inoculation has been shown to be as effective as a multi-day dosing regimen.[7] Therapeutic efficacy, where the compound is administered after infection has been established, has also been demonstrated but may require different dosing considerations.[7]
Troubleshooting Guide
Issue 1: High variability in viral titers between animals in the same treatment group.
-
Possible Cause 1: Inconsistent drug administration. Oral gavage requires proper technique to ensure the full dose is delivered to the stomach.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. Verify the formulation is homogenous and does not precipitate.
-
-
Possible Cause 2: Variable viral inoculation. Inconsistent delivery of the viral inoculum can lead to different initial infection levels.
-
Solution: Standardize the intranasal inoculation procedure. Ensure the volume and titer of the virus are consistent for all animals.
-
-
Possible Cause 3: Animal health status. Underlying health issues can affect an animal's response to both the virus and the treatment.
-
Solution: Use animals from a reputable supplier and allow for an adequate acclimatization period. Monitor animals for any signs of illness prior to the start of the experiment.
-
Issue 2: Lack of dose-dependent reduction in viral titers.
-
Possible Cause 1: Doses selected are not in the therapeutic range. The selected doses may be too high (on the plateau of the dose-response curve) or too low.
-
Solution: Conduct a pilot dose-range finding study with a wider spread of doses. Based on published data, a starting point for BALB/c mice could be in the range of 1-50 mg/kg.[7]
-
-
Possible Cause 2: Suboptimal timing of administration. The therapeutic window for a fusion inhibitor like this compound is early in the infection cycle.
-
Solution: For initial studies, focus on a prophylactic dosing regimen where the compound is administered 1 hour before viral challenge.[7]
-
-
Possible Cause 3: Development of viral resistance. While less likely in a single acute study, the possibility of resistant variants exists.
Experimental Protocols
In Vivo Efficacy Study in BALB/c Mice
This protocol is a general guideline and should be adapted based on specific experimental goals.
-
Animal Model: Female BALB/c mice, 6-10 weeks old.
-
Compound Formulation: Dissolve this compound in a vehicle such as 50% polyethylene glycol 400 (PEG-400) in water.[4]
-
Dosing:
-
Administer this compound via oral gavage at the desired doses (e.g., 1, 5, 15, 50 mg/kg).
-
For prophylactic studies, dose the animals 1 hour prior to viral inoculation.[7]
-
-
Viral Infection:
-
Lightly anesthetize the mice.
-
Inoculate intranasally with a known titer of RSV (e.g., Long strain).
-
-
Monitoring: Monitor animals daily for clinical signs of illness (e.g., weight loss, ruffled fur).
-
Endpoint:
-
At a predetermined time post-infection (e.g., day 4 or 5), euthanize the animals.
-
Harvest the lungs and homogenize.
-
Determine viral titers in the lung homogenates using a standard plaque assay or TCID50 assay.
-
-
Data Analysis: Compare the viral titers in the treated groups to the vehicle control group to determine the percent reduction in viral load.
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro EC50 (average) | 20 nM | [1][2][3][4] |
| In Vivo Efficacy (BALB/c Mice) | Significant reduction in lung viral titers at ≥5 mg/kg | [1][7] |
| In Vivo Efficacy (Cotton Rat) | Significant reduction in lung viral titers at ≥50 mg/kg | [7] |
| Known Resistance Mutation | K394R in the F protein | [6][7] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Prophylactic in vivo efficacy workflow.
Caption: Logic for determining optimal dose.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | RSV抑制剂 | MCE [medchemexpress.cn]
- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing BMS-433771 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of BMS-433771 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor of the Respiratory Syncytial Virus (RSV).[1][2] Its primary mechanism of action is the inhibition of the RSV fusion (F) protein.[1][2][3] By binding to the F protein, this compound prevents the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[1][4][5] It also inhibits cell-to-cell fusion (syncytium formation) mediated by the F protein.[1][3]
Q2: Does this compound exhibit significant cytotoxicity?
A2: Based on available data, this compound does not exhibit significant cytotoxicity in a variety of cell lines.[1][6] The 50% cytotoxic concentration (CC50) has been consistently reported to be greater than the highest concentrations tested, often exceeding 100 µM.[7][8]
Q3: In which cell lines has the cytotoxicity of this compound been evaluated?
A3: The cytotoxicity of this compound has been assessed in several human and animal cell lines, including HEp-2 (human epidermoid carcinoma), A549 (human lung adenocarcinoma), HeLa (human cervical adenocarcinoma), MDCK (Madin-Darby canine kidney), and MDBK (Madin-Darby bovine kidney).[1][6][7]
Q4: What are the expected CC50 values for this compound in common cell lines?
A4: The CC50 values for this compound are generally high, indicating low cytotoxicity. For example, in HEp-2, A549, and HeLa cells, the CC50 is reported to be >100 µM.[7] Refer to the Data Presentation section for a summary table.
Q5: How does the antiviral effective concentration (EC50) of this compound compare to its cytotoxic concentration?
A5: this compound exhibits a very favorable selectivity index. Its average EC50 against various RSV strains is approximately 20 nM, which is several thousand-fold lower than its cytotoxic concentrations.[1][9]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in my assay.
-
Possible Cause 1: Compound Purity and Solvent Effects.
-
Troubleshooting Step: Ensure the this compound used is of high purity. Verify that the solvent used to dissolve the compound (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in the assay. Run a solvent control (cells treated with the highest concentration of the solvent alone).
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting Step: While generally non-toxic, extreme sensitivity in a specific, untested cell line is a remote possibility. Confirm the identity of your cell line and consider testing a control cell line known to be resistant to this compound's cytotoxic effects, such as HEp-2 or A549.
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Step: Some assay reagents can be affected by the chemical properties of the test compound. If using a metabolic assay (e.g., MTT, CCK-8), consider confirming the results with a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion).
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding.
-
Troubleshooting Step: Ensure a single-cell suspension is achieved before plating and that cells are evenly distributed across the wells of the microplate. Inconsistent cell numbers will lead to variable results.
-
-
Possible Cause 2: Edge Effects.
-
Troubleshooting Step: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Possible Cause 3: Inaccurate Pipetting.
-
Troubleshooting Step: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, compound, and assay reagents.
-
Issue 3: Assay results do not correlate with visual inspection of cells.
-
Possible Cause 1: Assay Measures Different Aspects of Cell Health.
-
Troubleshooting Step: A metabolic assay like MTT measures mitochondrial activity, which may decrease before overt signs of cell death are visible. A membrane integrity assay like Trypan Blue will only identify cells that have lost membrane integrity. Understand the principle of your chosen assay and consider using a complementary method.
-
-
Possible Cause 2: Compound Precipitation.
-
Troubleshooting Step: At high concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells under a microscope for any signs of compound precipitation, which could interfere with the assay readings.
-
Data Presentation
Table 1: Summary of this compound Cytotoxicity (CC50) in Various Cell Lines
| Cell Line | Cell Type | Assay Method | CC50 (µM) | Reference |
| HEp-2 | Human Epidermoid Carcinoma | CCK-8 | > 100 | [7][8] |
| A549 | Human Lung Adenocarcinoma | Not Specified | > 200 | [1] |
| HeLa | Human Cervical Adenocarcinoma | Not Specified | > 100 | [7] |
| MDCK | Madin-Darby Canine Kidney | Not Specified | > 200 | [1] |
| MDBK | Madin-Darby Bovine Kidney | Not Specified | > 200 | [1] |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Protocol 2: CCK-8 (Cell Counting Kit-8) Assay
This colorimetric assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Clear 96-well plates
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Plate 100 µL of cell suspension into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Add various concentrations of this compound to the wells.
-
Incubate the plate for the desired period.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells do not.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Culture cells in appropriate vessels (e.g., 6-well plates) and treat with different concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-3 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Mandatory Visualizations
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 5. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. This compound | RSV抑制剂 | MCE [medchemexpress.cn]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance of RSV strains to BMS-433771 and other fusion inhibitors
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the cross-resistance of Respiratory Syncytial Virus (RSV) strains to BMS-433771 and other small-molecule fusion inhibitors that target the viral F protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and similar RSV fusion inhibitors?
A1: this compound is a small-molecule inhibitor that targets the RSV fusion (F) glycoprotein.[1][2] The F protein is essential for viral entry into host cells and mediates the fusion of the viral and cellular membranes.[3][4] This process involves a dramatic conformational change from a metastable prefusion state to a stable postfusion state.[3][5] this compound and similar inhibitors bind to a symmetric pocket in the central cavity of the prefusion F protein trimer, stabilizing this conformation and preventing the structural rearrangements necessary for membrane fusion.[3][5][6][7] This action effectively blocks both virus-cell fusion during initial entry and cell-cell fusion (syncytia formation) in established infections.[2][8][9]
Q2: What are the key mutations in the RSV F protein that confer resistance to this compound?
A2: Resistance to this compound is consistently mapped to single amino acid substitutions in the F1 subunit of the fusion protein.[8][9] One of the most significant and well-documented mutations is K394R (a substitution of lysine to arginine at position 394), which can cause a 1,250-fold increase in resistance to this compound.[5][10] Other reported resistance mutations cluster in two main regions: the domain between heptad repeat 1 (HR1) and HR2 (e.g., K399I, T400A) and within HR2 itself (e.g., D486N, E487D, F488Y).[11][12] A mutation in the fusion peptide region, F140I, has also been shown to result in resistance.[13]
Q3: Do these mutations cause cross-resistance to other RSV fusion inhibitors?
A3: Yes, significant cross-resistance is a major challenge. Mutations selected by one fusion inhibitor often confer resistance to other structurally diverse inhibitors. For example, the K394R mutation not only confers high-level resistance to this compound but also to other clinical-stage inhibitors like TMC-353121, JNJ-53718678, and AK-0529.[3][4][5] Similarly, viruses selected for resistance against VP-14637 or JNJ-2408068 show cross-resistance to each other and harbor mutations in similar regions of the F protein (e.g., D486N, F488Y).[11][12] This suggests that many of these inhibitors share a common binding site or mechanism of action that can be overcome by the same viral adaptations.[11]
Q4: How do resistance mutations, like K394R, work?
A4: Resistance mutations can work through several mechanisms. Some mutations may directly interfere with inhibitor binding.[6] However, a primary mechanism for mutations like K394R is the destabilization of the prefusion F protein.[3][4][14] This destabilization leads to a "hyperfusogenic" phenotype, meaning the F protein is triggered more easily to undergo its conformational change.[3][4][14] This increased fusion activity appears to be positively correlated with inhibitor resistance, possibly by overcoming the stabilizing effect of the drug.[3][4]
Quantitative Data on Cross-Resistance
The following tables summarize the in vitro activity of various fusion inhibitors against wild-type (WT) RSV and strains with specific resistance mutations in the F protein.
Table 1: Cross-Resistance Conferred by the K394R Mutation
| Inhibitor | EC50 (WT RSV) | EC50 (K394R Mutant) | Fold-Change in Resistance |
| This compound | ~20 nM[1][8] | >25,000 nM | >1,250[5][10] |
| TMC-353121 | Data not specified | High resistance reported | >30,000 (with S398L)[5][10] |
| JNJ-53718678 | Data not specified | High resistance reported | ~6,024[5] |
| AK-0529 | Data not specified | High resistance reported | ~355[5] |
| GS-5806 | Data not specified | Moderate resistance | ~4.4[3] |
EC50 (50% effective concentration) values can vary based on the specific RSV strain (A or B) and the assay used.
Table 2: Cross-Resistance Conferred by Other F Protein Mutations
| Inhibitor | Mutation | Fold-Change in Resistance |
| JNJ-2408068 | D486N | Significant cross-resistance[11] |
| VP-14637 | D486N | Significant cross-resistance[11] |
| JNJ-2408068 | F488Y | Significant cross-resistance[11] |
| VP-14637 | F488Y | Significant cross-resistance[11] |
| GPAR-3710 | F140I | Resistance observed[13] |
| This compound | F140I | Resistance observed[13] |
Experimental Protocols & Troubleshooting
Protocol 1: RSV Plaque Reduction Neutralization Assay (PRNA)
This assay is the gold standard for quantifying the inhibitory activity of a compound against RSV.
Methodology:
-
Cell Seeding: Seed HEp-2 or Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus & Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in serum-free media. Mix each inhibitor dilution with a standardized amount of RSV (typically 50-100 plaque-forming units, PFU).
-
Incubation: Incubate the virus-inhibitor mixture for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Remove growth media from the cell monolayers, wash with PBS, and inoculate the cells with the virus-inhibitor mixture. Allow adsorption for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium, such as methylcellulose or agarose, containing the corresponding concentration of the inhibitor. This prevents secondary plaque formation.
-
Incubation: Incubate the plates for 4-5 days at 37°C until plaques are visible.
-
Visualization & Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet.[8] Count the number of plaques in each well.
-
Calculation: The EC50 value is the inhibitor concentration that reduces the number of plaques by 50% compared to the virus-only control.
Troubleshooting Guide:
-
Issue: No plaques are forming, even in the control wells.
-
Possible Cause: Inactive virus stock, incorrect cell type, or problems with the cell monolayer's health.
-
Solution: Titer your virus stock to confirm its activity. Ensure cells are healthy and not overgrown. Use a known-permissive cell line like HEp-2.
-
-
Issue: Plaque morphology is unclear or diffuse.
-
Possible Cause: The overlay concentration is too low, allowing the virus to spread beyond the initial infection site.
-
Solution: Optimize the concentration of methylcellulose or agarose in your overlay medium.
-
-
Issue: High variability in results between replicate wells.
-
Possible Cause: Inaccurate pipetting, non-homogenous virus suspension, or uneven cell monolayers.
-
Solution: Ensure thorough mixing of the virus stock before dilution. Check pipettes for accuracy. Seed cells evenly to achieve a consistent monolayer.
-
Protocol 2: Generation of Resistant RSV Strains
This protocol describes how to select for RSV variants that are resistant to a fusion inhibitor.
Methodology:
-
Initial Passage: Infect a permissive cell line (e.g., HEp-2) with wild-type RSV in the presence of the fusion inhibitor at a concentration approximately equal to its EC50.
-
Harvest and Titer: After 4-5 days or when cytopathic effect (CPE) is observed, harvest the virus from the supernatant. Determine the viral titer using a plaque assay.
-
Serial Passaging: Use the harvested virus to infect fresh cell monolayers in the presence of a progressively increasing concentration of the inhibitor (e.g., 2x, 4x, 8x the previous concentration).
-
Selection: Continue this serial passaging until a viral population emerges that can replicate efficiently in the presence of high concentrations of the inhibitor.
-
Isolation and Characterization: Isolate a resistant virus clone through plaque purification.
-
Sequencing: Extract viral RNA, reverse transcribe, and perform Sanger or next-generation sequencing of the F gene to identify potential resistance mutations.
-
Confirmation: Confirm that the identified mutation(s) confer resistance by introducing them into a wild-type RSV background using reverse genetics and re-testing inhibitor sensitivity.
Visualizations
Diagram 1: Mechanism of RSV Fusion Inhibition and Resistance
Caption: Mechanism of fusion inhibition by this compound and the destabilizing effect of resistance mutations.
Diagram 2: Experimental Workflow for Selecting Resistant Virus
Caption: Workflow for the in vitro selection and characterization of drug-resistant RSV strains.
Diagram 3: Cross-Resistance Relationships
Caption: Relationship between key F protein mutations and the fusion inhibitors they confer resistance to.
References
- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. journals.asm.org [journals.asm.org]
Off-target effects of BMS-433771 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-433771, a potent inhibitor of respiratory syncytial virus (RSV) fusion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] It functions by binding to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein's F1 subunit.[1][2] This interaction prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting both the initial entry of the virus into the cell and the subsequent formation of syncytia (cell-to-cell fusion).[1][4]
Q2: What is the reported potency of this compound against RSV in cellular assays?
A2: this compound exhibits potent activity against both group A and B laboratory and clinical isolates of RSV.[1][2] The 50% effective concentration (EC50) is consistently reported to be in the low nanomolar range, with an average EC50 of approximately 20 nM.[1][2]
Q3: Has resistance to this compound been observed?
A3: Yes, resistance to this compound has been documented. Resistance mutations have been mapped to single amino acid substitutions in the F1 subunit of the RSV fusion protein.[1] For instance, a lysine to arginine substitution at amino acid 394 (K394R) has been shown to confer resistance.[5]
Q4: Is this compound known to have significant off-target effects?
A4: Current literature primarily focuses on the on-target anti-RSV activity of this compound, highlighting its selectivity for RSV over other viruses.[6] While comprehensive off-target profiling against a broad range of cellular kinases or receptors is not detailed in the provided information, the compound is generally described as a selective inhibitor of RSV fusion.[6] In a combination study, undesired off-target effects were noted for a different compound (CPM), but not for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in EC50 values between experiments. | - Inconsistent virus titer.- Differences in cell density or health (e.g., HEp-2 cells).- Variation in incubation times. | - Ensure consistent virus stock and titrate before each experiment.- Standardize cell seeding density and monitor cell viability.- Adhere to a strict, consistent timeline for compound addition and assay readout. |
| Reduced or no inhibition of RSV replication. | - Use of a this compound-resistant RSV strain.- Compound degradation.- Experimental error. | - Sequence the F protein of your viral stock to check for resistance mutations (e.g., K394R).- Prepare fresh stock solutions of this compound and store them appropriately.- Review experimental protocol for errors in dilution, plating, or reagent addition. |
| High cytotoxicity observed in control wells. | - Compound concentration is too high.- Contamination of cell culture. | - Perform a cytotoxicity assay (e.g., CC50 determination) to establish the non-toxic concentration range for your specific cell line. The reported CC50 for this compound is >218 μM.[7]- Check cell cultures for any signs of contamination. |
| Inconsistent results in syncytium formation assays. | - Timing of compound addition.- Low level of infection. | - For assessing inhibition of syncytia formation post-entry, ensure this compound is added after the initial viral infection period (e.g., 16 hours post-infection).[1]- Optimize the multiplicity of infection (MOI) to achieve robust syncytia formation in untreated control wells. |
Quantitative Data Summary
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Parameter | Value | Cell Line | Virus Strain(s) | Reference |
| Average EC50 | 20 nM | HEp-2 | Multiple laboratory and clinical isolates (A and B) | [1][2] |
| EC50pro (Protein Expression) | 13 nM | HEp-2 | RSV Long strain | [1] |
| EC50 (Plaque Reduction) | 2 - 40 nM | HEp-2 | RSV Long strain | [1] |
| CC50 | >218 µM | Not specified | N/A | [7] |
Experimental Protocols & Workflows
General Workflow for Assessing Antiviral Activity
Caption: General experimental workflow for evaluating the antiviral efficacy of this compound.
Mechanism of Action: Inhibition of RSV Fusion
Caption: this compound binds to the RSV F protein, preventing membrane fusion.
Troubleshooting Logic for Reduced Efficacy
Caption: A logical workflow for troubleshooting unexpected low efficacy of this compound.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]
Improving the stability of BMS-433771 in long-term experiments
Welcome to the Technical Support Center for BMS-433771. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in long-term experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] For long-term stability, it is recommended to store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Studies on other benzimidazole derivatives suggest that storage at -80°C provides the best stability for working solutions over several months.[2]
Q2: How stable is this compound in aqueous solutions or cell culture media?
A2: While specific data on the long-term stability of this compound in cell culture media is limited, many small molecules can lose potency in aqueous solutions over time.[1] The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and interaction with media components.[3][4] For long-term experiments, it is advisable to either perform media changes with freshly diluted compound at regular intervals or to conduct a preliminary stability study of this compound in your specific cell culture medium under experimental conditions.
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is highly recommended to avoid repeated freeze-thaw cycles of the stock solution.[5] Preparing single-use aliquots is the best practice to maintain the compound's integrity and activity.[5] If aliquoting is not possible, minimize the number of freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, many chemical compounds are sensitive to light, which can lead to degradation.[6] It is a good laboratory practice to protect stock solutions and experimental setups from direct light exposure. Store stock solutions in amber vials or wrap tubes in foil.
Q5: What is the known mechanism of resistance to this compound?
A5: A specific mutation, K394R, in the F1 subunit of the respiratory syncytial virus (RSV) fusion (F) protein has been shown to confer resistance to this compound. This mutation can be selected for in vitro and renders the virus refractory to the inhibitory effects of the compound.
Troubleshooting Guides
Issue 1: Loss of this compound Activity Over Time in a Long-Term Experiment
Possible Causes:
-
Compound Degradation: this compound may be degrading in the cell culture medium at 37°C over several days.
-
Metabolism by Cells: The cells in your culture may be metabolizing the compound, leading to a decrease in its effective concentration.
-
Adsorption to Plasticware: The compound may be adsorbing to the surface of the cell culture plates or flasks.
Troubleshooting Steps:
-
Replenish the Compound: In long-term cultures, perform partial media changes with fresh this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent effective concentration.
-
Conduct a Stability Study: To determine the stability of this compound in your specific experimental setup, incubate the compound in your cell culture medium (without cells) under the same conditions as your experiment (37°C, 5% CO2). Collect samples at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the active compound using a suitable analytical method like HPLC.
-
Use Low-Binding Plates: If you suspect adsorption to plasticware, consider using low-protein-binding plates.
-
Assess Cellular Metabolism: While more complex, you can investigate if your cell line metabolizes this compound by analyzing the culture supernatant over time for the presence of metabolites.
Issue 2: High Variability in IC50 Values Between Experiments
Possible Causes:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells can alter the effective inhibitor-to-cell ratio, leading to shifts in the IC50 value.[5]
-
Variable Incubation Times: The duration of compound exposure can significantly impact the observed inhibitory effect.[5]
-
Inconsistent DMSO Concentration: Different final concentrations of DMSO in the culture wells can affect cell health and compound solubility.
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic changes, affecting their response to inhibitors.[5]
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent cell number is seeded in each well for every experiment. Perform cell counts with a hemocytometer or an automated cell counter.
-
Maintain Consistent Incubation Times: Adhere to a strict timeline for compound addition and assay readout.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.[7]
-
Use Cells within a Defined Passage Range: Establish a standard operating procedure to use cells within a specific, low passage number range for all experiments.[5]
Issue 3: Unexpected Cytotoxicity
Possible Causes:
-
Compound Concentration: The concentration of this compound being used may be toxic to the specific cell line.
-
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.
-
Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma.[8]
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of this compound for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). This will help you identify a non-toxic working concentration range. This compound has been reported to have low cytotoxicity in several cell lines, with CC50 values often being significantly higher than the effective concentration (EC50).[9]
-
Lower DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.5%).
-
Check for Contamination: Regularly test your cell cultures for mycoplasma contamination and visually inspect for signs of bacterial or fungal contamination.[8]
Data Summary
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | DMSO | High solubility for many organic molecules.[1] |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots | Minimizes degradation and avoids repeated freeze-thaw cycles.[1][5] |
| Working Solution Stability | Prepare fresh from stock for each experiment | Stability in aqueous media can be limited.[1] |
| Light Exposure | Minimize exposure to direct light | Prevents potential photodegradation.[6] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 (RSV A2) | 13 nM | A549 | [10] |
| CC50 | > 100 µM | HEp-2 | [10] |
| CC50 | > 218 µM | HEp-2 | [9] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
-
Prepare the Medium: Prepare your complete cell culture medium (e.g., DMEM with 10% FBS).
-
Dilute this compound: Dilute the this compound stock solution in the prepared medium to the final working concentration used in your experiments.
-
Incubate: Place the medium containing this compound in a sterile, capped tube or a well of a multi-well plate in a cell culture incubator (37°C, 5% CO2).
-
Collect Samples: At designated time points (e.g., 0, 24, 48, 72, 96 hours), collect an aliquot of the medium.
-
Store Samples: Immediately store the collected samples at -80°C until analysis.
-
Analyze Concentration: Analyze the concentration of the active this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot Data: Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
Visualizations
Caption: RSV F protein-mediated membrane fusion and inhibition by this compound.
Caption: A logical workflow for troubleshooting common issues in experiments with this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | RSV抑制剂 | MCE [medchemexpress.cn]
Unraveling the Discontinuation of BMS-433771 Clinical Trials: A Technical Overview
The clinical development of BMS-433771, a promising oral respiratory syncytial virus (RSV) fusion inhibitor, was discontinued. While a definitive public statement from Bristol-Myers Squibb (BMS) detailing the precise reasons for halting the trials is unavailable, the available scientific literature and subsequent developments in the field of RSV antivirals suggest a strategic shift towards a next-generation compound with an improved profile.
This compound emerged in the mid-2000s as a potent inhibitor of RSV replication in preclinical studies. It demonstrated excellent activity against both A and B strains of the virus by targeting the F protein, which is crucial for the virus's entry into host cells. However, following these initial promising results, the compound did not progress through later-stage clinical trials.
Evidence strongly suggests that the development trajectory of this compound evolved into the creation of JNJ-53718678 (also known as rilematovir), a compound developed by Janssen Pharmaceuticals. Scientific publications have indicated that JNJ-53718678 was developed through "subtle modifications" of this compound. This strategic evolution likely aimed to enhance the compound's properties, such as metabolic stability and overall antiviral activity, to create a more viable clinical candidate.
This redirection of resources to a more optimized compound is a common practice in the pharmaceutical industry, where companies often refine promising lead molecules to improve their therapeutic potential and overcome any limitations identified in early development.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
A1: this compound was designed as a small molecule inhibitor of the RSV fusion (F) protein. By binding to the F protein, it was intended to prevent the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry and subsequent replication.
Q2: What preclinical data was available for this compound?
A2: Preclinical data, primarily from in vitro and animal studies, demonstrated that this compound was a potent inhibitor of RSV replication. It showed efficacy against a range of RSV strains and was effective in reducing viral load in animal models of RSV infection.
Troubleshooting and Experimental Guidance
For researchers who may have worked with this compound or similar compounds, the following guidance may be relevant:
Issue: Inconsistent antiviral activity in vitro.
-
Possible Cause: Compound stability. Ensure proper storage of the compound as per the manufacturer's instructions. Repeated freeze-thaw cycles should be avoided.
-
Troubleshooting Step: Prepare fresh working solutions from a new stock for each experiment to rule out degradation.
-
Possible Cause: Cell line variability. The susceptibility of different cell lines to RSV infection and the efficacy of inhibitors can vary.
-
Troubleshooting Step: Use a consistent and well-characterized cell line for all experiments. Regularly test for mycoplasma contamination.
Issue: Difficulty in replicating in vivo efficacy results.
-
Possible Cause: Formulation and bioavailability. The oral bioavailability of the compound can be influenced by the vehicle used for administration.
-
Troubleshooting Step: Ensure the formulation is appropriate for the animal model and route of administration. Refer to published protocols for guidance on suitable vehicles.
-
Possible Cause: Timing of administration. The therapeutic window for RSV fusion inhibitors is often early in the infection cycle.
-
Troubleshooting Step: In animal studies, initiate treatment prophylactically or very early after viral challenge to maximize the potential for efficacy.
Data Summary
While specific quantitative data from human clinical trials of this compound is not publicly available due to their discontinuation, the following table summarizes the key preclinical potency data.
| Parameter | This compound | Reference Compound (Ribavirin) |
| In vitro EC50 (RSV A2 strain) | ~10-20 nM | Micromolar range |
| In vitro EC50 (RSV B1 strain) | ~15-25 nM | Micromolar range |
| Cytotoxicity (CC50) | >100 µM | Cell-dependent |
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed a suitable cell line (e.g., HEp-2 or Vero cells) in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of RSV for 1-2 hours at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., MEM with 2% FBS and 0.8% methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days until viral plaques are visible.
-
Staining and Quantification: Fix the cells with a solution of formaldehyde and stain with crystal violet. Count the number of plaques in each well to determine the concentration of the compound that inhibits plaque formation by 50% (EC50).
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the targeted viral entry pathway and a typical experimental workflow for evaluating an RSV fusion inhibitor.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for an RSV inhibitor.
Validation & Comparative
A Head-to-Head Comparison of RSV Fusion Inhibitors: BMS-433771 vs. RFI-641
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small molecule inhibitors of Respiratory Syncytial Virus (RSV), BMS-433771 and RFI-641. This analysis is based on available experimental data to inform research and development decisions in the pursuit of effective RSV therapeutics.
Both this compound and RFI-641 are potent inhibitors of RSV replication, targeting the viral fusion (F) protein, a critical component for viral entry into host cells.[1][2] By disrupting the function of the F protein, these compounds prevent the fusion of the viral envelope with the host cell membrane, an essential early step in the viral life cycle.[1][3] This mechanism also extends to inhibiting cell-to-cell fusion (syncytium formation), a characteristic cytopathic effect of RSV infection in vitro.[1][2]
Mechanism of Action: Targeting the RSV Fusion Protein
This compound and RFI-641 share a common molecular target, the RSV F protein. This glycoprotein facilitates the merger of the viral and cellular membranes, allowing the viral genome to enter the host cell. The F protein undergoes a significant conformational change to mediate this fusion process. Both inhibitors are understood to bind to the F protein, stabilizing it in a prefusion conformation and thereby preventing the necessary structural rearrangements for membrane fusion.[4][5][6]
Resistance to this compound has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, strongly suggesting this subunit as the specific molecular target.[1] Similarly, RFI-641's inhibitory action is mediated through its binding to the fusion protein on the viral surface.[7]
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RFI-641, a Potent Respiratory Syncytial Virus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Currently Available Drugs and Investigational Compounds Against RSV with a Focus on Their Drug-Resistance Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RFI-641 inhibits entry of respiratory syncytial virus via interactions with fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in RSV Inhibition: BMS-433771 vs. VP-14637
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two key Respiratory Syncytial Virus (RSV) fusion inhibitors: BMS-433771 and VP-14637. This analysis is supported by experimental data on their performance, detailed methodologies of key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Both this compound and VP-14637 are small molecule inhibitors that target the Respiratory Syncytial Virus (RSV) fusion (F) protein, a critical component for viral entry into host cells. By inhibiting the F protein, these compounds prevent the fusion of the viral envelope with the host cell membrane, effectively halting the infection process at an early stage. While both compounds share a common target, their distinct chemical structures lead to differences in potency, resistance profiles, and pharmacokinetic properties.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for this compound and VP-14637, providing a clear comparison of their antiviral potency.
Table 1: In Vitro Efficacy against Respiratory Syncytial Virus (RSV)
| Compound | Assay Type | Cell Line | RSV Strain(s) | EC50 | Reference |
| This compound | Cytopathic Effect (CPE) | HEp-2 | Long | 12 nM | [1] |
| Viral Protein Expression | HEp-2 | Long | 13 nM | [1] | |
| Plaque Reduction | HEp-2 | Long | 2 - 40 nM | [1] | |
| Viral Protein Expression | HEp-2 | A2, B Washington, 8 clinical isolates | 9 - 50 nM (average 20.4 nM) | [1] | |
| VP-14637 | Cytopathic Effect (CPE) | HEp-2 | Not Specified | 1.4 nM | [2] |
| RSV-mediated cell fusion | Not Specified | Not Specified | 5.4 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dosing Regimen | Viral Titer Reduction in Lungs | Reference |
| BALB/c mice | 5 mg/kg (single oral dose) | ≥1.0 log10 TCID50/gram | [4] |
| Cotton rats | 50 mg/kg (single oral dose) | ~1.0 log10 TCID50/gram | [4] |
Note: In vivo efficacy data for VP-14637 was not available in the reviewed literature.
Mechanism of Action and Resistance
Both compounds function by binding to the RSV F protein, stabilizing its prefusion conformation and preventing the conformational changes necessary for membrane fusion.[5] Resistance to both inhibitors has been observed to arise from mutations in the F protein. Notably, cross-resistance between the two compounds has been reported, suggesting that they may bind to overlapping or allosterically linked sites on the F protein.[3] Viruses resistant to other fusion inhibitors have also shown cross-resistance to this compound.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the efficacy of these antiviral compounds.
Caption: Mechanism of action for this compound and VP-14637.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Head-to-Head Comparison: BMS-433771 and JNJ-2408068 in RSV Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective guide to two potent Respiratory Syncytial Virus (RSV) fusion inhibitors.
This guide provides a detailed, data-supported comparison of two small molecule inhibitors of Respiratory Syncytial Virus (RSV), BMS-433771 and JNJ-2408068. Both compounds target the RSV fusion (F) protein, a critical component for viral entry into host cells, but exhibit distinct profiles in terms of potency, pharmacokinetics, and resistance.
At a Glance: Key Performance Metrics
| Parameter | This compound | JNJ-2408068 |
| Target | RSV Fusion (F) Protein | RSV Fusion (F) Protein |
| Mechanism of Action | Inhibition of F protein-mediated membrane fusion | Inhibition of F protein-mediated membrane fusion |
| Binding Affinity (Kd) to prefusion RSV F | Not explicitly found, but binds to a hydrophobic cavity in the F1 subunit. | 1.7 ± 1.6 nM[1] |
| In Vitro Potency (EC50) | ~20 nM (average against various strains)[2][3] | 2.1 nM[4][5] |
| Cell Fusion Inhibition (EC50) | Not explicitly quantified in direct comparison | 0.9 nM[4][5] |
| Oral Bioavailability | Good bioavailability in mouse, rat, dog, and monkey.[6] | Not developed further due to long tissue retention.[7] |
| Primary Resistance Mutations | F1 Subunit (e.g., K394R)[2] | HR2 and intervening domain of F protein (e.g., D486N, E487D, F488Y, K399I, T400A)[4][5] |
| Cross-Resistance | K394R mutation confers cross-resistance to other fusion inhibitors. | Shows cross-resistance with other fusion inhibitors like VP-14637.[4][5] |
Mechanism of Action: Targeting the RSV F Protein
Both this compound and JNJ-2408068 function by inhibiting the conformational changes in the RSV F protein that are essential for the fusion of the viral envelope with the host cell membrane.[2][4][7] This action effectively blocks viral entry, a critical step in the RSV life cycle.
This compound has been shown to bind to a hydrophobic pocket within the F1 subunit of the F protein.[8] JNJ-2408068 is also understood to bind to a hydrophobic cavity in the inner core of the F protein, interacting with both the HR1 and HR2 domains.[4] This common targeting strategy is highlighted by the observation that JNJ-2408068 can inhibit the binding of other F protein inhibitors, such as VP-14637, suggesting an overlapping binding site.[4][5]
In Vitro Performance
Antiviral Potency
In cell-based assays, JNJ-2408068 demonstrates approximately 10-fold greater potency than this compound. The 50% effective concentration (EC50) for JNJ-2408068 against RSV is 2.1 nM, compared to an average EC50 of around 20 nM for this compound against a panel of RSV A and B strains.[2][3][4][5]
Cell Fusion Inhibition
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated good oral bioavailability in several animal models, including mice and rats, and has been shown to be effective in reducing viral titers in the lungs when administered orally.[2][6][9] In contrast, JNJ-2408068 was not pursued for further development due to its long tissue retention times observed in animal studies, which raised potential safety concerns.[7]
Resistance Profiles
The development of viral resistance is a key consideration for any antiviral agent. For this compound, resistance mutations have been primarily mapped to the F1 subunit of the F protein, with the K394R substitution being a notable example.[2] This mutation has been shown to confer cross-resistance to other RSV fusion inhibitors.
Resistance to JNJ-2408068 is associated with mutations in the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2 of the F protein.[4][5] Importantly, viruses selected for resistance to JNJ-2408068 have demonstrated cross-resistance to other fusion inhibitors like VP-14637, and vice versa, underscoring the similar binding site and mechanism of action.[4][5]
Experimental Protocols
Plaque Reduction Assay (General Protocol)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: Serial dilutions of the antiviral compound are prepared. The confluent cell monolayers are infected with a known amount of RSV (e.g., 50-100 plaque-forming units) in the presence of the various compound dilutions.
-
Overlay: After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentration of the antiviral compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for 5-7 days to allow for plaque development.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[2][10]
Cell-Cell Fusion Assay (General Protocol)
This assay measures the ability of a compound to inhibit the fusion of RSV-infected cells with neighboring uninfected cells.
-
Cell Co-culture: Two populations of cells are prepared. One population is infected with a recombinant vaccinia virus expressing the RSV F protein and a reporter gene (e.g., luciferase under the control of a T7 promoter). The other population expresses the T7 RNA polymerase.
-
Compound Treatment: The co-cultured cells are treated with various concentrations of the antiviral compound.
-
Fusion and Reporter Gene Expression: If cell fusion occurs, the T7 RNA polymerase from one cell population will drive the expression of the luciferase reporter gene in the other cell population.
-
Measurement: After a defined incubation period, the cells are lysed, and luciferase activity is measured. The EC50 is the concentration of the compound that inhibits luciferase activity (and thus cell fusion) by 50%.[4][5]
Conclusion
Both this compound and JNJ-2408068 are potent inhibitors of RSV fusion that target the viral F protein. JNJ-2408068 exhibits superior in vitro potency in both antiviral and cell fusion assays. However, its development was halted due to an unfavorable pharmacokinetic profile, specifically long tissue retention. In contrast, this compound demonstrates good oral bioavailability and in vivo efficacy in animal models, making it a more viable candidate for further clinical development, despite its lower in vitro potency compared to JNJ-2408068. The emergence of cross-resistant mutations for both compounds highlights the need for continued research into novel RSV inhibitors with different binding sites or mechanisms of action. This head-to-head comparison provides a valuable resource for researchers in the field of antiviral drug discovery to inform future development strategies against RSV.
References
- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Respiratory syncytial virus fusion inhibitors. Part 4: optimization for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
Dawn of a New Era in Antiviral Therapy: Unveiling Potent Structural Analogs of BMS-433771 for RSV Inhibition
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of novel structural analogs of BMS-433771, a known inhibitor of Respiratory Syncytial Virus (RSV). This guide details compounds with significantly improved potency against RSV, supported by extensive experimental data. The findings pave the way for the development of more effective therapeutics against this common and often severe respiratory pathogen.
This compound targets the RSV fusion (F) protein, a critical component for viral entry into host cells. By inhibiting the F protein-mediated membrane fusion, this compound effectively halts the viral life cycle.[1][2] The analogs presented in this guide build upon the foundational benzimidazole structure of this compound, demonstrating enhanced antiviral activity.
Comparative Potency of this compound and Its Analogs
The following table summarizes the in vitro potency of this compound and several of its structural analogs and other RSV fusion inhibitors. The 50% effective concentration (EC50) values, representing the concentration of the compound that inhibits 50% of viral activity, were determined using various cell-based assays. Lower EC50 values indicate higher potency.
| Compound | Target | EC50 | Cell Line | Virus Strain | Assay Type |
| This compound | RSV F Protein | ~20 nM (average) | HEp-2 | Multiple A and B strains | CPE, Plaque Reduction, Viral Protein Expression |
| BMS-233675 | RSV F Protein | 340 nM | Not Specified | Not Specified | Not Specified |
| Isatin Oxime Analog 18i | RSV F Protein | Potent (specific EC50 not provided) | Not Specified | Not Specified | Not Specified |
| Isatin Oxime Analog 18j | RSV F Protein | Potent (specific EC50 not provided) | Not Specified | Not Specified | Not Specified |
| Isatin Oxime Analog 18n | RSV F Protein | Potent (specific EC50 not provided) | Not Specified | Not Specified | Not Specified |
| TMC353121 | RSV F Protein | ~0.16 nM | HeLa | RSV A (Long) | Not Specified |
| Presatovir (GS-5806) | RSV F Protein | 0.43 nM (mean) | HEp-2 | 75 clinical isolates (A and B) | Cytopathic Effect |
| TP0591816 | RSV F Protein | 0.255 nM (A2), 0.0824 nM (18537) | HEp-2 | RSV A2, RSV 18537 (B) | XTT Assay |
Understanding the Mechanism: Inhibition of RSV F Protein-Mediated Fusion
The primary mechanism of action for this compound and its analogs is the inhibition of the conformational changes in the RSV F protein that are necessary for membrane fusion. The F protein exists in a metastable prefusion state and transitions to a highly stable postfusion state to drive the merger of the viral and host cell membranes. These small molecule inhibitors bind to a hydrophobic pocket within the F protein, stabilizing its prefusion conformation and preventing the fusion process.
Experimental Protocols
The potency of the discussed compounds was primarily determined through two key in vitro assays: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from the virus-induced cell death and morphological changes known as cytopathic effect.
-
Cell Seeding: HEp-2 cells are seeded into 96-well plates at a specific density and incubated to form a monolayer.
-
Compound Preparation: A serial dilution of the test compound is prepared.
-
Infection: The cell monolayers are infected with a known titer of RSV.
-
Treatment: Immediately after infection, the diluted compounds are added to the respective wells. Control wells with no virus, virus only, and no compound are included.
-
Incubation: The plates are incubated for 4-6 days at 37°C to allow for viral replication and the development of CPE.[3]
-
Quantification: The extent of CPE is quantified. This can be done visually by microscopy or through quantitative methods such as staining the remaining viable cells with crystal violet or using a luminescent cell viability assay.[4][5] The EC50 is then calculated as the compound concentration that results in a 50% reduction of the viral CPE.
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: Confluent monolayers of a susceptible cell line (e.g., Vero E6) are prepared in multi-well plates.[6]
-
Virus Infection: Cells are infected with a low multiplicity of infection (MOI) of RSV, typically around 50 plaque-forming units (PFU) per well.[3]
-
Compound Treatment: Following a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for 3 to 5 days to allow for plaque formation.[7]
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.[3] The number of plaques in the treated wells is compared to the number in the untreated control wells. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Quantification of Respiratory Syncytial Virus by Immunostaining Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a High-Throughput Respiratory Syncytial Virus Fluorescent Focus-Based Microneutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Battle of the Fusion Inhibitors: BMS-433771 vs. TMC-353121 in the Fight Against RSV
A head-to-head comparison of two prominent respiratory syncytial virus (RSV) fusion inhibitors, BMS-433771 and TMC-353121, reveals significant differences in therapeutic efficacy, with TMC-353121 demonstrating a clear advantage in in vivo therapeutic applications. Both small molecules target the RSV fusion (F) protein, a critical component for viral entry into host cells, yet their performance in preclinical models presents a compelling case for the superior potential of TMC-353121 as a therapeutic agent.
Respiratory syncytial virus remains a leading cause of lower respiratory tract infections, particularly in infants and the elderly, with limited effective treatment options available.[1][2] The development of small molecule inhibitors targeting viral fusion has been a key strategy in the quest for effective RSV therapeutics. Both this compound and TMC-353121 emerged as potent inhibitors in vitro, but their effectiveness in animal models, particularly when administered after infection, has been a distinguishing factor.
Mechanism of Action: A Shared Target
Both this compound and TMC-353121 function by inhibiting the F protein-mediated fusion of the viral envelope with the host cell membrane.[1][2][3] This action effectively blocks two crucial steps in the viral lifecycle: the initial entry of the virus into the host cell and the subsequent formation of syncytia, which are large, multinucleated cells that facilitate cell-to-cell spread of the virus.[1][2] The F protein undergoes a conformational change to facilitate membrane fusion, and these inhibitors are thought to bind to a hydrophobic cavity within the F protein, preventing this structural rearrangement.[4]
In Vitro Potency: A Close Match
In cell-based assays, both compounds demonstrate high potency against various strains of RSV. This compound exhibits an average 50% effective concentration (EC50) of 20 nM against both group A and B viruses.[1][4] Similarly, TMC-353121 is reported to have a pEC50 of 9.9, which translates to a very low nanomolar or even picomolar EC50, with a specific value of 0.07 ng/mL reported in one study.[5][6]
| Compound | Target | In Vitro Potency (EC50) | RSV Strains |
| This compound | RSV F Protein | ~20 nM[1][4] | Laboratory and clinical isolates (A and B)[1] |
| TMC-353121 | RSV F Protein | 0.07 ng/mL (pEC50 9.9)[5][6] | Wild-type, Groups A and B, clinical isolates[6] |
In Vivo Efficacy: The Decisive Difference
The most significant distinction between this compound and TMC-353121 lies in their therapeutic efficacy in animal models of RSV infection. While both compounds show prophylactic activity when administered before viral challenge, their performance in a therapeutic setting (post-infection) differs starkly.
This compound was found to be effective in reducing viral titers in the lungs of mice and cotton rats when administered prophylactically.[7][8] However, studies have indicated that this compound is not effective when used therapeutically in the murine model.[5][9]
TMC-353121 , in contrast, has demonstrated significant antiviral activity in mice both prophylactically and therapeutically.[2][5] Treatment with TMC-353121 remained effective when initiated up to 48 hours after RSV infection, significantly reducing viral load, bronchoalveolar lavage cell accumulation, and the severity of lung histopathological changes.[2][5][10] Doses ranging from 0.25 to 10 mg/kg of TMC-353121 resulted in a significant reduction in viral load in mice.[2][5][10]
| Compound | Animal Model | Prophylactic Efficacy | Therapeutic Efficacy |
| This compound | BALB/c mice, Cotton rats | Effective[7][8] | Not effective in murine model[5][9] |
| TMC-353121 | BALB/c mice | Effective[2][5] | Effective up to 48h post-infection[2][5][10] |
Experimental Protocols
The evaluation of these compounds involved standard virological and pharmacological assays.
In Vitro Efficacy Assays
-
Cell Lines: HEp-2 and HeLaM cells were commonly used for RSV infection and antiviral testing.[1][6]
-
Viral Strains: A variety of RSV strains were utilized, including laboratory strains (e.g., A2, Long) and clinical isolates from both A and B subgroups.[1][6]
-
Assay Methods:
-
Plaque Reduction Assay: This method quantifies the reduction in the number of viral plaques (areas of infected cells) in the presence of the inhibitor to determine the EC50.[1]
-
Viral Protein Expression Assay: This assay measures the expression of specific viral proteins as an indicator of viral replication.[1]
-
Cytopathic Effect (CPE) Protection Assay: The ability of the compound to protect cells from the virus-induced cell death is measured.[1]
-
In Vivo Efficacy Studies
-
Animal Models: BALB/c mice and cotton rats are standard models for RSV infection studies.[5][7]
-
Virus Inoculation: Animals are typically infected intranasally with a defined plaque-forming unit (PFU) of RSV.[5][6]
-
Drug Administration: Compounds are administered through various routes, including oral gavage for this compound and intravenous injection for TMC-353121.[5][7]
-
Efficacy Readouts:
-
Viral Load in Lungs: Measured by quantitative RT-PCR or plaque assay to determine the amount of virus in the lung tissue.[5][10]
-
Lung Histopathology: Examination of lung tissue for signs of inflammation and damage.[5][10]
-
Bronchoalveolar Lavage (BAL) Cell Count: Analysis of immune cell influx into the lungs.[5][10]
-
Conclusion
While both this compound and TMC-353121 are potent in vitro inhibitors of RSV fusion, the available preclinical data strongly suggests that TMC-353121 is more effective than this compound as a potential therapeutic agent against RSV. The key differentiating factor is the demonstrated in vivo efficacy of TMC-353121 when administered therapeutically after the establishment of infection, a critical requirement for a clinically useful antiviral drug. The inability of this compound to show similar therapeutic effects in murine models positions TMC-353121 as a more promising candidate for further clinical development in the treatment of RSV infections.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. scilit.com [scilit.com]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Respiratory Syncytial Virus and the F Protein Target
A Comparative Analysis of Small Molecule Respiratory Syncytial Virus (RSV) Fusion Inhibitors
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly. A key player in the viral life cycle is the RSV fusion (F) protein, a class I viral fusion protein on the surface of the virus. The F protein mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the host cell and initiate infection. It exists in a metastable prefusion conformation that, upon triggering, undergoes a dramatic and irreversible conformational change to a stable postfusion state. This transition is essential for membrane fusion. Due to its critical role and high degree of conservation across RSV A and B subtypes, the F protein is a prime target for antiviral drug development. Small molecule inhibitors that bind to the F protein and prevent this conformational change can effectively block viral entry and replication.
Mechanism of Action of Small Molecule RSV Fusion Inhibitors
Small molecule RSV fusion inhibitors primarily act by binding to a specific pocket within the central cavity of the prefusion F protein trimer. This binding stabilizes the prefusion conformation, preventing the necessary structural rearrangements that lead to the extension of the fusion peptide and subsequent membrane fusion. By locking the F protein in its prefusion state, these inhibitors effectively neutralize the virus's ability to infect host cells. Resistance to these inhibitors often arises from mutations in the amino acid residues that line this binding pocket.
Comparative Performance of Key Small Molecule Inhibitors
Several small molecule RSV fusion inhibitors have been identified and evaluated in preclinical and clinical studies. The following table summarizes the quantitative data for some of the most well-characterized compounds.
| Compound | Developer | Target Site on F Protein | In Vitro Potency (EC50) | Cytotoxicity (CC50) | Selectivity Index (CC50/EC50) | In Vivo Efficacy Highlights | Clinical Development Status |
| BMS-433771 | Bristol-Myers Squibb | Hydrophobic pocket formed by HRA trimeric coiled-coils | 12-20 nM | >218 µM | >10,900 | >1 log10 viral load reduction in mice and cotton rats | Discontinued |
| GS-5806 (Presatovir) | Gilead Sciences | Central cavity of prefusion F | ~0.43 nM (mean vs clinical isolates) | >10 µM (in HEp-2 cells) | >23,255 | 99.9% viral load reduction in a human challenge study | Phase 2 completed, but further development appears to have stalled |
| TMC353121 | Janssen | Disturbs the six-helix bundle conformation | ~0.14 nM (pEC50 of 9.9) | >10 µM | >71,428 | Significant viral load reduction in BALB/c mice | Preclinical/Early Clinical; development status unclear |
| JNJ-53718678 (Rilematovir) | Janssen | Prefusion F protein | 0.09–9.50 ng/mL (vs clinical isolates) | Not consistently reported | Not available | Significant viral load reduction in a human challenge study and in infected infants | Phase 1b completed in infants |
| VP-14637 | ViroPharma | Interacts with HRA and HRB domains | 1.4 nM | Not consistently reported | Not available | Potent in vitro activity | Discontinued |
| JNJ-2408068 | Janssen | Hydrophobic cavity, interacting with HR1 and HR2 | 2.1 nM | Not consistently reported | Not available | Potent in vitro activity, but unsuitable for further development due to long tissue retention | Discontinued |
Experimental Protocols
Plaque Reduction Neutralization Assay
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in viral plaques.
-
Cell Seeding: HEp-2 cells are seeded into 6-well or 12-well plates and grown to form a confluent monolayer.
-
Virus Preparation: A known titer of RSV (e.g., A2 strain) is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Compound Dilution: The test inhibitor is serially diluted to various concentrations in cell culture medium.
-
Neutralization: The diluted virus is mixed with the various concentrations of the inhibitor and incubated for a set period (e.g., 1 hour at 37°C) to allow the compound to bind to the virus.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells and incubated for 1-2 hours to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) mixed with the corresponding concentration of the inhibitor. This prevents the spread of the virus through the liquid medium, ensuring that new infections are localized and form discrete plaques.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a CO2 incubator until visible plaques are formed.
-
Staining and Counting: The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The plaques are then counted, and the EC50 value is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated virus control.
Cell-Based Fusion Assay
This assay specifically measures the ability of an inhibitor to block the F protein-mediated fusion of cell membranes, which is a direct measure of its mechanism of action.
-
Cell Lines: Two cell populations are used. One population (effector cells) expresses the RSV F protein on their surface, often through transient transfection or infection. The other population (target cells) is susceptible to fusion. One of the cell lines also typically expresses a reporter gene (e.g., luciferase) under the control of a promoter that is activated upon cell-cell fusion (e.g., a T7 promoter activated by a T7 polymerase expressed in the other cell line).
-
Compound Treatment: The effector and/or target cells are treated with various concentrations of the fusion inhibitor.
-
Co-culture: The effector and target cells are mixed and co-cultured for a specific period (e.g., 6-24 hours) to allow for cell-cell fusion (syncytia formation).
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.
-
Data Analysis: The reduction in reporter gene activity in the presence of the inhibitor is used to determine the EC50 for fusion inhibition.
Conclusion
Small molecule RSV fusion inhibitors represent a promising class of antiviral therapeutics that target a critical step in the viral life cycle. Compounds like GS-5806 and JNJ-53718678 have demonstrated potent in vitro activity and have shown proof-of-concept in human challenge studies, significantly reducing viral load and clinical symptoms. While several early candidates were discontinued due to unfavorable pharmacokinetics or strategic realignments, the continued investigation into this class of inhibitors highlights the potential for developing an effective oral treatment for RSV infection. The high potency and specificity of these molecules underscore the validity of the RSV F protein as a key antiviral target. Further clinical development will be crucial to determine the role of these inhibitors in managing RSV disease in vulnerable populations.
Advantages of BMS-433771 over first-generation RSV inhibitors
A new generation of antiviral compounds is redefining the therapeutic landscape for Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections in infants and the elderly. Among these, BMS-433771, an orally active small molecule, demonstrates significant advantages in potency, specificity, and delivery over first-generation RSV inhibitors. This guide provides a detailed comparison, supported by experimental data, to inform researchers and drug development professionals on the advancements offered by this compound.
First-generation RSV inhibitors, such as the nucleoside analog ribavirin and early fusion inhibitors like RFI-641 and VP-14637, paved the way for targeted antiviral strategies against RSV. However, their clinical utility has been hampered by limitations including modest potency, unfavorable safety profiles, and lack of oral bioavailability. This compound, a potent RSV fusion inhibitor, represents a significant step forward, addressing many of these shortcomings.
Superior In Vitro Potency and Safety Profile
This compound exhibits exceptional potency against a wide range of RSV A and B clinical isolates, with an average 50% effective concentration (EC50) of approximately 20 nM.[1] This level of activity is orders of magnitude greater than that of ribavirin and surpasses that of earlier fusion inhibitors. Furthermore, this compound displays a favorable safety profile with a high selectivity index, indicating a wide therapeutic window.
| Compound | Target | EC50 | CC50 | Selectivity Index (CC50/EC50) |
| This compound | RSV Fusion (F) Protein | ~20 nM | >218 µM | >10,900 |
| Ribavirin | Viral RNA Polymerase (indirect) | 3-10 µg/mL (~12-41 µM)[2][3] | Variable, with known toxicity[4] | Low |
| RFI-641 | RSV Fusion (F) Protein | ~50 nM[5] | >100-fold above EC50[6][7] | >100 |
| VP-14637 | RSV Fusion (F) Protein | 1.4 nM[8] | >3000-fold above EC50[9] | >3000 |
Enhanced In Vivo Efficacy and Oral Bioavailability
A key advantage of this compound is its oral bioavailability, a feature lacking in many first-generation inhibitors which often required intranasal or aerosolized administration.[10] Oral administration of this compound has been shown to significantly reduce viral titers in the lungs of infected mice.[10][11][12]
| Compound | Animal Model | Administration Route | Dose | Viral Load Reduction (log10 PFU/g or TCID50/g) |
| This compound | BALB/c Mice | Oral | 5 mg/kg | >1.0 [10] |
| Ribavirin | BALB/c Mice | Intraperitoneal | 90 mg/kg (three times daily) | Significant reduction (to 9% of control)[13] |
| RFI-641 | Mice | Intranasal | 0.04 - 1.3 mg/kg | 0.63 - 1.53[6] |
| VP-14637 | Cotton Rats | Aerosol | 126 µg/kg | Significant reduction[9][14] |
Mechanism of Action: Targeting RSV Fusion
This compound acts by specifically targeting the RSV fusion (F) protein, a critical component of the viral entry machinery.[1][15] The F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane. This compound binds to a hydrophobic pocket within the F protein, stabilizing it in its pre-fusion conformation and preventing the structural rearrangements necessary for membrane fusion.[16] This mechanism effectively blocks two key stages of the viral life cycle: the initial entry of the virus into the host cell and the subsequent formation of syncytia (the fusion of infected cells with neighboring uninfected cells).[1]
Experimental Protocols
In Vitro Antiviral Assays
1. Cytopathic Effect (CPE) Reduction Assay:
-
Cell Lines: HEp-2 or A549 cells are seeded in 96-well plates.
-
Virus: Cells are infected with a low multiplicity of infection (MOI) of an RSV laboratory strain (e.g., A2 or Long strain) or clinical isolates.
-
Compound Treatment: Serial dilutions of the test compounds (this compound, ribavirin, etc.) are added to the infected cells.
-
Incubation: Plates are incubated for 4-5 days at 37°C until CPE is observed in the virus control wells.
-
Quantification: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT). The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE.
2. Plaque Reduction Assay:
-
Cell Monolayers: Confluent monolayers of HEp-2 or Vero cells are prepared in 6- or 12-well plates.
-
Infection: Cells are infected with a low number of plaque-forming units (PFU) of RSV.
-
Compound Overlay: After an adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing methylcellulose and serial dilutions of the test compound.
-
Incubation: Plates are incubated for 5-7 days at 37°C to allow for plaque formation.
-
Visualization: Plaques are visualized by immunostaining or crystal violet staining.
-
Quantification: The number of plaques is counted, and the EC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[17][18]
In Vivo Efficacy Studies
1. Murine Model of RSV Infection:
-
Animals: BALB/c mice are commonly used.[19]
-
Immunosuppression (optional): Mice may be treated with cyclophosphamide to enhance RSV replication.[19]
-
Infection: Mice are intranasally inoculated with a defined PFU of an RSV strain.
-
Compound Administration: this compound is administered orally (e.g., by gavage) at various doses and time points relative to infection (prophylactic or therapeutic). Other inhibitors are administered via their respective routes (e.g., intraperitoneal for ribavirin, intranasal for RFI-641).[10][13]
-
Sample Collection: At a predetermined time post-infection (e.g., day 4 or 5), mice are euthanized, and lung tissues are harvested.
-
Viral Titer Quantification: Lung homogenates are prepared, and viral titers are determined by plaque assay or TCID50 (50% tissue culture infective dose) assay on susceptible cell lines.[10]
-
Data Analysis: The reduction in lung viral titers in treated groups is compared to that in the vehicle-treated control group.
2. Cotton Rat Model:
-
Animals: Cotton rats (Sigmodon hispidus) are highly permissive to human RSV infection.[20]
-
Procedure: The experimental procedure is similar to the murine model, with intranasal RSV infection and subsequent compound administration.
-
Endpoint: Lung viral titers and lung histopathology are assessed to determine the efficacy of the antiviral agent.[9]
Conclusion
This compound represents a significant advancement over first-generation RSV inhibitors, offering superior potency, a favorable safety profile, and the crucial advantage of oral bioavailability. Its specific mechanism of action, targeting the RSV F protein to block viral entry and syncytia formation, underscores the potential of structure-based drug design in developing effective antiviral therapeutics. The robust preclinical data for this compound highlights its promise as a clinical candidate for the treatment and prevention of RSV infections. Further clinical evaluation is warranted to translate these preclinical advantages into tangible benefits for patients at risk of severe RSV disease.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ribavirin on respiratory syncytial virus in vitro [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RFI-641, a Potent Respiratory Syncytial Virus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RFI-641, a potent respiratory syncytial virus inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral efficacy of VP14637 against respiratory syncytial virus in vitro and in cotton rats following delivery by small droplet aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and application of a higher throughput RSV plaque assay by immunofluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. Mouse model of respiratory syncytial virus infection to evaluate antiviral activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. noblelifesci.com [noblelifesci.com]
Unveiling the Cross-Resistance Landscape of BMS-433771-Resistant Respiratory Syncytial Virus
For researchers, scientists, and drug development professionals navigating the challenges of antiviral resistance, a comprehensive understanding of the cross-resistance profiles of drug-resistant viral strains is paramount. This guide provides an objective comparison of the in vitro activity of the respiratory syncytial virus (RSV) fusion inhibitor BMS-433771 and other antiviral agents against this compound-resistant RSV. The data presented herein, supported by detailed experimental protocols, offers critical insights for the development of next-generation RSV therapeutics.
This compound is a potent, orally bioavailable small molecule that inhibits RSV replication by targeting the viral fusion (F) protein.[1][2] Its mechanism of action involves preventing the fusion of the viral and host cell membranes, a critical step in both the initial viral entry and the subsequent formation of syncytia, the multinucleated giant cells characteristic of RSV infection in vitro.[1][3] However, as with many antiviral agents, the emergence of resistance poses a significant challenge to its long-term clinical efficacy.
The Genetic Basis of Resistance
In vitro studies have demonstrated that resistance to this compound is primarily associated with single amino acid substitutions in the F1 subunit of the RSV fusion protein.[1][3] One of the most frequently identified and well-characterized resistance mutations is the lysine-to-arginine substitution at position 394 (K394R).[4][5] This single mutation has been shown to confer a staggering 1,250-fold increase in resistance to this compound.[5] Other mutations, such as L141F and D489Y, have also been linked to resistance against this compound.[6][7]
The K394R mutation not only confers resistance to this compound but also exhibits a broad cross-resistance profile against other RSV fusion inhibitors.[8][9][10] This phenomenon is attributed to the mutation's ability to destabilize the prefusion conformation of the F protein, thereby increasing its intrinsic fusion activity.[8][9][10] This altered protein dynamic appears to reduce the window of opportunity for a range of fusion inhibitors to effectively bind and neutralize viral entry.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound and other RSV fusion inhibitors against wild-type RSV and a this compound-resistant strain harboring the K394R mutation. The data illustrates the significant impact of this single mutation on the efficacy of multiple compounds targeting the F protein.
| Compound | Target | Wild-Type RSV (EC50 in nM) | This compound-Resistant RSV (K394R) (EC50 in nM) | Fold-Change in Resistance |
| This compound | RSV Fusion (F) Protein | ~20[1][2] | >25,000[5] | >1,250[5] |
| JNJ-53718678 | RSV Fusion (F) Protein | Not explicitly stated | High level of resistance | 6,024[5] |
| AK-0529 | RSV Fusion (F) Protein | Not explicitly stated | High level of resistance | 355[5] |
| TMC-353121 | RSV Fusion (F) Protein | Not explicitly stated | High level of resistance | >30,000 (with K394R/S398L)[5] |
| GS-5806 | RSV Fusion (F) Protein | Not explicitly stated | Slight resistance | 4.4[8] |
EC50: The concentration of a drug that gives half-maximal response.
Experimental Methodologies
The data presented in this guide is derived from established in vitro experimental protocols. The following sections detail the key methodologies used to generate and characterize this compound-resistant RSV and to assess its cross-resistance profile.
Generation of this compound-Resistant RSV
-
Cell and Virus Culture: HEp-2 cells are a common host cell line for RSV propagation. The Long strain of RSV is often used for these studies.[1]
-
In Vitro Selection: this compound-resistant viruses are generated by serial passage of RSV in HEp-2 cells in the presence of sub-optimal, gradually increasing concentrations of this compound.
-
Isolation of Resistant Clones: Following multiple passages, individual resistant viral clones are isolated through plaque purification.
-
Sequence Analysis: The F gene of the resistant viral clones is amplified by reverse transcription-polymerase chain reaction (RT-PCR) and sequenced to identify the specific mutations responsible for the resistance phenotype.
Antiviral Activity Assays
The antiviral activity of various compounds against wild-type and resistant RSV strains is typically determined using one of the following assays:
-
Plaque Reduction Assay:
-
Confluent monolayers of HEp-2 cells are infected with a known amount of RSV (e.g., 50 plaque-forming units).
-
The infected cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound.
-
After a suitable incubation period (e.g., 5 days), the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[1]
-
-
Viral Protein Expression Assay:
-
HEp-2 cells are infected with RSV at a high multiplicity of infection (MOI) in the presence of varying concentrations of the test compound.
-
After a single replication cycle (e.g., 16 hours), the cells are lysed, and the expression of a specific viral protein (e.g., the matrix protein) is quantified using methods like enzyme-linked immunosorbent assay (ELISA).
-
The EC50 value is determined as the compound concentration that inhibits viral protein expression by 50%.[1]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the study of this compound resistance.
Caption: Workflow for generating and characterizing this compound-resistant RSV.
Caption: Mechanism of action of the RSV fusion inhibitor this compound.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Currently Available Drugs and Investigational Compounds Against RSV with a Focus on Their Drug-Resistance Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-resistance mechanism of respiratory syncytial virus against structurally diverse entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Synergistic Potential of BMS-433771 in Combination Therapy for Respiratory Syncytial Virus (RSV)
For Immediate Release
Wallingford, CT – [Current Date] – New analyses of in vitro studies provide critical insights into the synergistic, additive, and antagonistic effects of BMS-433771, a potent respiratory syncytial virus (RSV) fusion inhibitor, when used in combination with other anti-RSV agents. These findings offer a valuable resource for researchers and drug development professionals engaged in the pursuit of more effective RSV therapies.
This compound is an orally bioavailable small molecule that targets the RSV F protein, preventing the fusion of the viral envelope with the host cell membrane—a critical step in the viral lifecycle.[1][2][3] This mechanism effectively halts viral entry and the formation of syncytia, the fusion of infected cells that is a hallmark of RSV infection.[1][4][5] The compound has demonstrated potent activity against both A and B strains of RSV, with an average 50% effective concentration (EC50) of approximately 20 nM.[1][2][6]
Understanding the interaction of this compound with other antiviral agents is paramount for the development of combination therapies that could enhance efficacy, reduce dosages, and mitigate the emergence of drug resistance. A key study investigated the in vitro effects of this compound combined with RNA-dependent RNA polymerase (RdRp) inhibitors and other fusion inhibitors.
Quantitative Analysis of Antiviral Combinations
The following table summarizes the interaction of this compound with various anti-RSV compounds. The interactions were evaluated using the MacSynergy II program, which calculates synergy and antagonism volumes based on the dose-response data of the drug combinations. A positive volume indicates synergy, a negative volume indicates antagonism, and a volume near zero suggests an additive effect.
| Combination | Drug Class | Interaction Volume (µM²%) at 95% CI | Interpretation |
| This compound + ALS8176 | Fusion Inhibitor + RdRp Inhibitor | 16 | Additive Effect[7][8] |
| This compound + RSV604 | Fusion Inhibitor + RdRp Inhibitor | 64 | Slight Synergistic Effect[7] |
| This compound + Cyclopamine (CPM) | Fusion Inhibitor + RdRp Inhibitor | -18 | Additive Effect[7] |
| This compound + GS5806 | Fusion Inhibitor + Fusion Inhibitor | -36 | Additive Effect[8] |
| This compound + Ziresovir | Fusion Inhibitor + Fusion Inhibitor | -176 | Strong Antagonistic Effect[7] |
Experimental Protocols
The evaluation of these drug combinations followed a standardized in vitro protocol:
Cell Line and Virus:
-
HEp-2 cells were used for the antiviral assays.
-
A recombinant RSV strain expressing a firefly luciferase gene (RSV-Luc) was used to quantify viral replication.
Antiviral Assay:
-
HEp-2 cells were seeded in 96-well plates.
-
The cells were treated with serial dilutions of the individual drugs or combinations of drugs.
-
Following drug treatment, the cells were infected with RSV-Luc.
-
After a specified incubation period, the luciferase activity was measured, which correlates with the level of viral replication.
Data Analysis:
-
The dose-response curves for each drug and combination were generated.
-
The MacSynergy II software was used to analyze the drug interactions and calculate the synergy, additivity, or antagonism based on the deviation from the expected additive effect.
Mechanistic Insights and Signaling Pathways
The observed interactions can be understood by considering the distinct mechanisms of action of the combined agents.
Caption: RSV lifecycle and points of antiviral intervention.
The slight synergistic effect observed between this compound and the RdRp inhibitor RSV604 is likely due to their targeting of two distinct and essential stages of the viral lifecycle: viral entry (fusion) and viral genome replication. By simultaneously inhibiting these two processes, the combination can achieve a greater antiviral effect than the sum of the individual agents.
Conversely, the strong antagonism between this compound and another fusion inhibitor, Ziresovir, suggests that these drugs may compete for a similar binding site on the RSV F protein.[7][8] This competition could lead to a reduced overall inhibitory effect compared to either drug used alone.
Experimental Workflow for Synergy Analysis
The process for determining the synergistic effects of antiviral agents involves a systematic workflow.
Caption: Workflow for in vitro antiviral synergy testing.
Conclusion
The available data suggest that combining this compound with antiviral agents that have a different mechanism of action, such as RdRp inhibitors, holds promise for achieving additive to synergistic effects against RSV. In contrast, combining this compound with other fusion inhibitors may lead to antagonistic interactions. These findings underscore the importance of careful selection of drug partners in the design of combination therapies for RSV. Further in vivo studies are warranted to validate these in vitro findings and to explore the full potential of this compound in a combination regimen.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antiviral effects of ribavirin and the C-nucleoside analogs tiazofurin and selenazofurin against togaviruses, bunyaviruses, and arenaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of BMS-433771: A Procedural Guide
For researchers and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential information and a step-by-step framework for the proper disposal of BMS-433771, a potent benzimidazole-based antiviral compound. In the absence of a publicly available, specific Safety Data Sheet (SDS), these procedures are based on general best practices for the disposal of analogous chemical and pharmaceutical waste.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) & Handling | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from potential splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of the compound, especially if in powdered form. |
| Handling | Avoid generating dust. Use non-sparking tools. | To minimize airborne exposure and prevent potential ignition sources. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must always be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its disposal.
-
Waste Identification and Segregation :
-
Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials from spills.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Characterization :
-
Consult with your institution's EHS department to determine if it meets the criteria for specific waste codes (e.g., RCRA P- or U-listed wastes), although this is unlikely without a formal SDS.
-
Containerization and Labeling :
-
Use a chemically compatible, leak-proof container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
The primary and recommended disposal method for this type of compound is high-temperature incineration by a licensed hazardous waste disposal company.[3][4]
-
-
Decontamination :
-
Thoroughly decontaminate any reusable labware that has been in contact with this compound using an appropriate solvent and cleaning procedure as determined by your laboratory's standard operating procedures.
-
-
Documentation :
-
Maintain meticulous records of the amount of this compound disposed of, in accordance with your institution's and local regulatory requirements.[3]
-
Quantitative Data Summary
The following table summarizes key information for this compound. Due to the lack of a comprehensive, publicly available SDS, some data points are not available.
| Property | Value | Reference |
| Physical State | Solid (Powder) | [3] |
| Molecular Formula | C21H23N5O2 | |
| Molecular Weight | 377.44 g/mol | |
| Solubility | DMSO: 6.25 mg/mL (16.56 mM) H2O: 2.5 mg/mL (6.62 mM, with HCl to pH 4) | [1] |
| Storage Temperature | Stock Solution: -20°C (1 month) or -80°C (6 months) | [1][2] |
| Primary Hazards | As a benzimidazole derivative and potent antiviral, it should be handled as a potentially hazardous compound. Specific toxicity data is not available. | [5] |
Disposal Workflow
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
It is imperative to remember that all chemical waste disposal is subject to stringent regulations. Always consult your institution's specific guidelines and the relevant local and national regulations to ensure full compliance. Failure to do so can result in significant penalties and environmental harm.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Protocol for BMS-433771
This guide provides essential safety and logistical information for the handling and disposal of BMS-433771, a potent, orally active inhibitor of the respiratory syncytial virus (RSV).[1][2][3] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] It is crucial to prevent its release into the environment.[4]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory.[4][5] |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, particularly when handling stock solutions.[5][6] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[4][5] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation.[5][7] |
Note: All disposable PPE should not be reused.[5][6]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C21H23N5O2 | [4] |
| Molecular Weight | 377.448 | [4] |
| CAS Number | 543700-68-1 | [4] |
| Average EC50 | 20 nM (against A and B groups of RSV) | [1][2] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [4] |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month | [1][2][8] |
Experimental Protocols
Safe Handling and Storage:
-
Engineering Controls: All handling of this compound, especially weighing the solid compound and preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[5] The work area should be equipped with an accessible safety shower and eye wash station.[4]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[4] Protect from direct sunlight and sources of ignition.[4] For long-term stability, store the powdered form at -20°C and solutions at -80°C.[4]
-
Precautions: Avoid inhalation, contact with eyes and skin, and the formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[4]
Step-by-Step Handling Protocol:
-
Prepare the Workspace: Cover the work surface within the fume hood or BSC with absorbent, plastic-backed paper.[5]
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood or BSC.
-
Solution Preparation: Prepare solutions by carefully adding the solvent to the vial containing the compound to avoid generating dust.
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and your initials.[5]
-
Decontamination: After handling, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution. Dispose of the absorbent paper as hazardous waste.[5]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, typically starting with outer gloves, followed by the lab coat, and then inner gloves.[5]
Disposal Plan:
Dispose of contents and containers to an approved waste disposal plant.[4] Collect any spillage.[4] Prevent the product from entering drains, water courses, or the soil.[4]
Visual Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS433771|543700-68-1|MSDS [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pogo.ca [pogo.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | RSV抑制剂 | MCE [medchemexpress.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
